1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-amine
Descripción
BenchChem offers high-quality 1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3/c12-11(13,14)8-3-4-10(16-6-8)17-5-1-2-9(15)7-17/h3-4,6,9H,1-2,5,7,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHOCLHCFGAPHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=C(C=C2)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-amine: A Comprehensive Technical Guide on Chemical Properties, Synthesis, and Medicinal Applications
Executive Summary
The compound 1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-amine is a highly versatile, bifunctional building block widely utilized in modern drug discovery and medicinal chemistry. It strategically combines an electron-deficient, metabolically stable trifluoromethylpyridine core with a conformationally flexible piperidin-3-amine moiety. This technical whitepaper explores the physicochemical profiling, mechanistic synthesis, self-validating analytical protocols, and structure-activity relationship (SAR) logic associated with this critical pharmacophore.
Molecular Architecture & Physicochemical Profiling
Understanding the physicochemical properties of a building block is critical for predicting its behavior in both synthetic workflows and biological systems. The data summarized below highlights the compound's balance of lipophilicity and polarity.
Quantitative Physicochemical Data
| Property | Value | Causality / Implication in Drug Design |
| Chemical Name | 1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-amine | Standard IUPAC nomenclature. |
| CAS Registry Number | 1305860-95-0 | Unique identifier for procurement and safety tracking. |
| Molecular Formula | C11H14F3N3 | Defines atomic composition. |
| Molecular Weight | 245.25 g/mol | Low MW allows for downstream functionalization without exceeding Lipinski's Rule of 5. |
| Topological Polar Surface Area (tPSA) | ~41.5 Ų | Optimal for membrane permeability and potential blood-brain barrier (BBB) penetration. |
| Hydrogen Bond Donors (HBD) | 1 (-NH2) | Provides a single, directed vector for target protein interaction. |
| Hydrogen Bond Acceptors (HBA) | 4 (N, N, N, F3) | Enhances solubility and interacts with kinase/receptor hinge regions. |
| Estimated LogP | ~2.5 | The CF3 group increases lipophilicity, balancing the highly polar primary amine. |
Synthetic Methodology & Mechanistic Pathways
The synthesis of 1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-amine relies on a Nucleophilic Aromatic Substitution (SNAr) . The reaction is driven by the electron-deficient nature of the pyridine ring. The chloride leaving group at the C2 position is highly activated by both the adjacent nitrogen atom (ortho effect) and the trifluoromethyl group at the C5 position (para effect). The CF3 group strongly withdraws electron density via inductive effects, stabilizing the anionic Meisenheimer intermediate formed during the rate-determining addition step .
Experimental Causality: The Protecting Group Strategy
Piperidin-3-amine possesses two nucleophilic nitrogen atoms: the secondary cyclic amine (N1) and the primary exocyclic amine (attached to C3). To guarantee absolute regioselectivity and prevent the formation of bis-arylated or regioisomeric byproducts, the primary amine must be transiently masked using a tert-butyloxycarbonyl (Boc) protecting group prior to the SNAr reaction.
Fig 1. Step-by-step synthetic workflow for 1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-amine.
Step-by-Step Synthetic Protocol
Phase 1: Nucleophilic Aromatic Substitution (SNAr)
-
Reagent Assembly: In an oven-dried round-bottom flask, combine 2-chloro-5-(trifluoromethyl)pyridine (1.0 equiv) and tert-butyl piperidin-3-ylcarbamate (1.1 equiv).
-
Solvent and Base: Suspend the reagents in anhydrous N,N-Dimethylformamide (DMF) (0.5 M concentration). Add anhydrous Potassium Carbonate (K2CO3) (2.0 equiv).
-
Causality Note: K2CO3 is insoluble in DMF, creating a heterogeneous reaction mixture. This limits the local concentration of the reactive anion, preventing runaway side reactions while efficiently scavenging the HCl byproduct.
-
-
Reaction Execution: Stir the heterogeneous mixture at 90 °C under a nitrogen atmosphere for 12 hours.
-
Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash extensively with distilled water (3x) to remove DMF and inorganic salts. Dry the organic layer over Na2SO4, filter, and concentrate in vacuo.
Phase 2: Boc Deprotection
-
Acidic Cleavage: Dissolve the crude intermediate in Dichloromethane (DCM) (0.2 M). Slowly add Trifluoroacetic Acid (TFA) (10 equiv) at 0 °C.
-
Reaction Execution: Warm to room temperature and stir for 2 hours.
-
Neutralization & Isolation: Concentrate the mixture to remove excess TFA. Redissolve in DCM and wash with saturated aqueous NaHCO3 until the aqueous phase reaches pH ~8. Extract, dry, and concentrate to yield the free base.
Analytical Characterization: Self-Validating LC-MS Protocol
To ensure the synthesized compound is free of regioisomers and degradation products, a self-validating Liquid Chromatography-Mass Spectrometry (LC-MS) protocol is employed.
Self-Validation Mechanism: The protocol incorporates a known reference standard (Caffeine) spiked into the sample matrix. If the internal standard's (IS) area count drops by >15% between runs, the system flags a matrix effect or ESI source contamination, automatically invalidating the purity calculation to prevent false positives.
Methodology:
-
Sample Preparation: Dissolve 1.0 mg of the synthesized compound in 1.0 mL of LC-MS grade Methanol.
-
Internal Standard Addition: Spike 10 µL of a 100 µg/mL Caffeine standard (IS) into the sample vial.
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Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (50 x 2.1 mm, 1.8 µm). Use a gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) in Water (with 0.1% Formic Acid) over 5 minutes.
-
Mass Detection: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode, scanning from m/z 100 to 1000.
-
Data Validation: Verify the IS peak at m/z 195.08. If valid, extract the m/z 246.12 [M+H]+ peak for the target compound and integrate the UV (254 nm) chromatogram to determine relative purity.
Applications in Medicinal Chemistry & Drug Design
The incorporation of fluorine into small-molecule therapeutics is a premier strategy to improve potency, metabolic stability, and pharmacokinetic performance without imposing substantial steric demand . The strong carbon-fluorine bond limits metabolic oxidation by Cytochrome P450 enzymes, leading to enhanced in vivo half-life .
In the context of 1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-amine, the CF3 group acts synergistically with the basic piperidine ring to create a privileged pharmacophore.
Fig 2. Pharmacophore mapping and structure-activity relationship (SAR) logic of the core scaffold.
SAR Causality: The electron-withdrawing nature of the CF3 group lowers the pKa of the pyridine nitrogen, rendering it less basic and less prone to N-oxidation. Meanwhile, the primary amine on the piperidine ring provides an essential handle for further functionalization (e.g., conversion into amides, ureas, or secondary amines via reductive amination) to probe target binding pockets.
References
Mechanism of Action for 1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-amine Remains Undefined in Publicly Available Scientific Literature
For Immediate Release
DATELINE – A comprehensive review of current scientific and patent literature reveals a significant information gap regarding the specific biological mechanism of action for the compound 1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-amine. Despite the availability of this compound from commercial chemical suppliers, no peer-reviewed studies, clinical trial data, or patent applications detailing its molecular targets, signaling pathways, or pharmacological effects have been published in the public domain.
The chemical structure of 1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-amine incorporates two key moieties that are prevalent in a wide range of biologically active molecules: the trifluoromethylpyridine group and the piperidin-3-amine group.
The trifluoromethylpyridine scaffold is a well-established pharmacophore in both pharmaceutical and agrochemical research.[1][2] The trifluoromethyl group is known for its strong electron-withdrawing properties and its ability to enhance metabolic stability and membrane permeability of parent molecules.[1] Derivatives of trifluoromethylpyridine have been investigated and developed for various applications, including:
-
Oncology: As inhibitors of the PI3K/mTOR signaling pathway, which is crucial in cell growth and proliferation.[3]
-
Pain and Inflammation: As antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel, a key target in pain and neurogenic inflammation pathways.[4]
-
Infectious Diseases: As inhibitors of bacterial phosphopantetheinyl transferase, an essential enzyme in bacterial metabolism.[5]
-
Plant Science: As activators of plant immune responses to protect against viral pathogens like Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV).[2][6]
Similarly, the piperidine ring is a foundational heterocyclic structure found in numerous natural alkaloids and synthetic drugs, valued for its ability to interact with a variety of biological targets. The "3-amino-piperidine" substructure, in particular, is a key component in compounds designed to act as enzyme inhibitors, such as Dipeptidyl Peptidase-IV (DPP-IV) inhibitors used in the management of type 2 diabetes.[7]
While the individual components of 1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-amine are associated with significant and diverse biological activities, the specific pharmacological profile resulting from their unique combination in this particular molecule has not been characterized. The absence of published research means that any discussion of its mechanism of action would be purely speculative.
Researchers, scientists, and drug development professionals interested in this compound would need to undertake foundational research to determine its biological properties. Such a research program would typically involve the following stages:
Hypothetical Research Workflow for Characterizing a Novel Compound
A logical workflow to elucidate the mechanism of action for a novel chemical entity like 1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-amine would be required. This would begin with target identification and validation, followed by detailed mechanistic studies.
Caption: Hypothetical workflow for mechanism of action elucidation.
Until such studies are conducted and their results published, the mechanism of action of 1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-amine remains an open question for the scientific community.
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Novel trifluoromethylpyridine piperazine derivatives as potential plant activators [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification and biological evaluation of 4-(3-trifluoromethylpyridin-2-yl)piperazine-1-carboxylic acid (5-trifluoromethylpyridin-2-yl)amide, a high affinity TRPV1 (VR1) vanilloid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Novel trifluoromethylpyridine piperazine derivatives as potential plant activators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US8178541B2 - 8-[3-amino-piperidin-1-yl]-xanthines, the preparation thereof and their use as pharmaceutical compositions - Google Patents [patents.google.com]
The Trifluoromethylpyridine Piperidine Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with the trifluoromethyl (CF3) group playing a particularly prominent role. When appended to a pyridine ring, which is then coupled to a piperidine moiety, a chemical scaffold of remarkable versatility and potent biological activity emerges: the trifluoromethylpyridine piperidine derivative. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of this important class of compounds. We will delve into their diverse applications, from oncology and infectious diseases to agriculture, and provide detailed experimental protocols for their biological evaluation.
The Physicochemical Advantage of the Trifluoromethyl Group
The trifluoromethyl group is a bioisostere of a methyl group but imparts significantly different physicochemical properties to a molecule.[1] Its strong electron-withdrawing nature, a consequence of the high electronegativity of fluorine atoms, can profoundly influence the pKa of nearby functional groups, altering their ionization state at physiological pH.[2] This, in turn, can impact a molecule's ability to interact with its biological target and its overall pharmacokinetic profile.
Furthermore, the CF3 group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.[3] The carbon-fluorine bond is also exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation, thereby improving the metabolic stability and half-life of a drug candidate.[3]
Synthesis of Trifluoromethylpyridine Piperidine Derivatives
The synthesis of trifluoromethylpyridine piperidine derivatives can be approached in several ways, primarily involving the coupling of a pre-functionalized trifluoromethylpyridine with a piperidine or piperazine synthon. A common strategy involves the nucleophilic aromatic substitution of a halogenated trifluoromethylpyridine with a piperidine or piperazine derivative.
Another approach involves the construction of the piperidine ring from a trifluoromethylpyridine precursor. For instance, the reduction of a trifluoromethylpyridine can yield the corresponding trifluoromethylpiperidine.[1] The piperidine ring can also be formed through various cyclization strategies from acyclic precursors containing the trifluoromethylpyridine moiety.
Diverse Biological Activities and Therapeutic Applications
The trifluoromethylpyridine piperidine scaffold is a versatile platform that has yielded compounds with a wide array of biological activities. These derivatives have shown significant promise in oncology, infectious diseases, and even in the agrochemical sector.
Anticancer Activity: Targeting Key Signaling Pathways
A significant area of research for trifluoromethylpyridine piperidine derivatives is in the development of novel anticancer agents. Many of these compounds function as potent kinase inhibitors, targeting signaling pathways that are frequently dysregulated in cancer.
One of the most critical pathways in cancer cell growth and survival is the PI3K/Akt/mTOR pathway.[4] Several trifluoromethylpyridine piperidine derivatives have been developed as inhibitors of this pathway. A notable example is PQR309 (Bimiralisib) , a potent, brain-penetrant, pan-class I PI3K/mTOR inhibitor.[5] This compound features a 4,6-dimorpholino-1,3,5-triazine core linked to a trifluoromethylpyridine moiety.[5]
The mechanism of action of such inhibitors involves blocking the catalytic activity of PI3K and/or mTOR, which in turn prevents the phosphorylation and activation of downstream effectors like Akt.[4] This leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.
Signaling Pathway Diagram: Inhibition of the PI3K/Akt/mTOR Pathway
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a trifluoromethylpyridine piperidine derivative.
Other kinase targets for this class of compounds include Proline-rich tyrosine kinase 2 (PYK2) and RIOK2.[6][7] For instance, a trifluoromethylphenyl-piperazine-triazolo-quinolinone derivative has been identified as a highly potent and selective RIOK2 inhibitor with a Kd of 6.1 nM.[7]
Table 1: Anticancer Activity of Selected Trifluoromethylpyrimidine Derivatives
| Compound | Target | Cell Line | IC50 (µM) | Reference |
| 9u | EGFR | A549 (Lung) | 0.35 | [8] |
| MCF-7 (Breast) | 3.24 | [8] | ||
| PC-3 (Prostate) | 5.12 | [8] | ||
| 3b | Not specified | A375 (Melanoma) | Data not in µM | [9] |
| CQ211 | RIOK2 | Various | Kd = 6.1 nM | [7] |
Antiviral Activity
Trifluoromethylpyridine piperidine derivatives have also demonstrated significant potential as antiviral agents. A series of novel 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivatives exhibited potent activity against Influenza A (H1N1), Herpes Simplex Virus-1 (HSV-1), and Coxsackievirus B3 (COX-B3).[3]
Table 2: Antiviral Activity of 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives
| Compound | Virus | IC50 (µM) | Reference |
| 9 | H1N1 | 0.0027 | [3] |
| 5 | HSV-1 | 0.0022 | [3] |
| 4 | COX-B3 | 0.0092 | [3] |
In the agrochemical field, trifluoromethylpyridine piperazine derivatives have been developed as plant activators with antiviral properties against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV).[5][10] Compound A16 from one study showed a protective activity against TMV with an EC50 of 18.4 µg/mL, which was superior to the commercial agent ningnanmycin.[10]
The mechanism of action in plants is particularly interesting, as these compounds appear to induce systemic acquired resistance (SAR).[10] This is achieved by triggering the plant's own defense mechanisms, including the increased activity of defense-related enzymes such as superoxide dismutase (SOD), polyphenol oxidase (PPO), and phenylalanine ammonialyase (PAL), and activating the phenylpropanoid biosynthesis pathway.[10]
Experimental Workflow: Evaluation of Antiviral Activity in Plants
Sources
- 1. researchgate.net [researchgate.net]
- 2. RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Novel trifluoromethylpyridine piperazine derivatives as potential plant activators [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel trifluoromethylpyridine piperazine derivatives as potential plant activators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trifluoromethylpyridine 1,3,4-Oxadiazole Derivatives: Emerging Scaffolds as Bacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Evaluation of 1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-amine: A Technical Guide for Preclinical Assessment
Foreword: Charting the Course for a Novel Pyridinylpiperidine
The compound 1-(5-(trifluoromethyl)pyridin-2-yl)piperidin-3-amine represents a novel chemical entity with a structure suggestive of potential bioactivity. The presence of a piperidine ring, a common scaffold in centrally active agents, coupled with a trifluoromethyl-substituted pyridine moiety, warrants a systematic and rigorous in vitro evaluation.[1][2] This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive framework for the initial preclinical assessment of this compound. Our approach eschews a rigid, one-size-fits-all template. Instead, it presents a logically sequenced cascade of assays, beginning with fundamental physicochemical and safety profiling and progressing to more specialized mechanistic studies. Each step is designed to build upon the last, creating a progressively detailed and insightful pharmacological portrait of the molecule. The causality behind each experimental choice is explained, ensuring that this guide serves not just as a set of protocols, but as a strategic blueprint for the in vitro characterization of novel compounds.
Part 1: Foundational Profiling - ADMET and Initial Safety Assessment
Before delving into specific pharmacological targets, a foundational understanding of the compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties is paramount. This initial phase is crucial for contextualizing all subsequent data and identifying potential liabilities early in the discovery process.
Physicochemical Properties and Permeability
A compound's ability to reach its target is fundamentally governed by its physicochemical properties. We begin by assessing its permeability, a key predictor of oral bioavailability and blood-brain barrier penetration.
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method to predict passive diffusion across biological membranes.[3] It serves as an excellent initial screen to gauge the compound's potential to cross the gastrointestinal tract (GIT) and the blood-brain barrier (BBB).[4]
Experimental Protocol: PAMPA-BBB Assay
-
Preparation of Reagents:
-
Prepare a lipid solution (e.g., 20% dodecane solution of a phospholipid mixture) to mimic the BBB.[4]
-
Prepare the test compound at a stock concentration of 10 mM in DMSO.
-
Prepare an aqueous buffer solution (e.g., PBS, pH 7.4) for both the donor and acceptor wells.
-
-
Assay Procedure:
-
Coat the filter of a 96-well donor plate with 5 µL of the BBB lipid solution.[5]
-
Add 300 µL of the aqueous buffer to each well of a 96-well acceptor plate.[5]
-
Dilute the test compound to a final concentration of 500 µM in the aqueous buffer and add 200 µL to the donor plate wells.[5]
-
Carefully place the donor plate onto the acceptor plate, creating a "sandwich," and incubate for a defined period (e.g., 4-18 hours) at room temperature.[6]
-
Following incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.[3]
-
-
Data Analysis:
-
The effective permeability (Pe) is calculated using the following equation: Pe = (V_A / (Area * time)) * [1 - (C_A(t) / C_equilibrium)] * ln(1 - (2 * C_A(t) / C_equilibrium)) Where V_A is the volume of the acceptor well, Area is the filter area, time is the incubation time, C_A(t) is the compound concentration in the acceptor well at time t, and C_equilibrium is the theoretical equilibrium concentration.
-
Data Presentation: Permeability Classification
| Compound | Permeability (Pe, 10⁻⁶ cm/s) | Predicted BBB Penetration |
| 1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-amine | Experimental Value | High/Medium/Low |
| Propranolol (High Permeability Control) | > 15 | High |
| Furosemide (Low Permeability Control) | < 2 | Low |
In Vitro Cytotoxicity Assessment
Early assessment of cytotoxicity is critical to flag compounds that may have a narrow therapeutic window. We will employ two complementary assays that measure different aspects of cellular health.
The MTT assay is a colorimetric method that assesses cell viability by measuring the metabolic activity of mitochondrial enzymes.[7] A reduction in metabolic activity is indicative of cytotoxicity.[8]
Experimental Protocol: MTT Assay
-
Cell Culture:
-
Seed a suitable human cell line (e.g., HEK293 or SH-SY5Y) in a 96-well plate at a density of 10,000 cells/well and allow them to adhere overnight.[9]
-
-
Compound Treatment:
-
Prepare serial dilutions of 1-(5-(trifluoromethyl)pyridin-2-yl)piperidin-3-amine (e.g., from 0.1 µM to 100 µM) in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Assay Procedure:
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Measure the absorbance at 570 nm using a microplate reader.
-
The Lactate Dehydrogenase (LDH) release assay quantifies cytotoxicity by measuring the amount of LDH released from cells with damaged plasma membranes.[10] It provides a measure of overt cell lysis.[7]
Experimental Protocol: LDH Assay
-
Cell Culture and Treatment:
-
Follow the same cell culture and treatment protocol as the MTT assay.
-
-
Assay Procedure:
-
After the 24-hour incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH assay reaction mixture to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure the absorbance at 490 nm.
-
To determine the maximum LDH release, add a lysis buffer to control wells.
-
Data Presentation: Cytotoxicity Profile
| Assay | Endpoint | IC₅₀ (µM) |
| MTT | Viability | Experimental Value |
| LDH | Cytotoxicity | Experimental Value |
Part 2: Pharmacodynamic Profiling - Target Engagement
The structure of 1-(5-(trifluoromethyl)pyridin-2-yl)piperidin-3-amine suggests potential interactions with monoamine systems, which are common targets for psychoactive compounds.[11] This section outlines a focused screening approach to identify and characterize these interactions.
Monoamine Transporter Activity
Many stimulants and antidepressants exert their effects by modulating the activity of the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[12] We will assess the compound's ability to inhibit the reuptake of these neurotransmitters.
Experimental Workflow: Monoamine Transporter Uptake Assay
Caption: Workflow for the monoamine transporter uptake assay.
Experimental Protocol: Dopamine Transporter (DAT) Uptake Assay
-
Cell Culture:
-
Plate CHO or HEK293 cells stably expressing the human dopamine transporter (hDAT) in a 96-well plate.[13]
-
-
Assay Procedure:
-
Pre-incubate the cells with various concentrations of the test compound for 20 minutes at room temperature.[13]
-
Add a fixed concentration of [³H]dopamine (e.g., 50 nM) to initiate the uptake reaction and incubate for an additional 10 minutes.[13]
-
Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.[14]
-
Non-specific uptake is determined in the presence of a high concentration of a known DAT inhibitor (e.g., 10 µM nomifensine).[13]
-
-
Data Analysis:
-
Calculate the percentage of specific uptake inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
-
Data Presentation: Monoamine Transporter Inhibition Profile
| Transporter | IC₅₀ (µM) |
| DAT | Experimental Value |
| NET | Experimental Value |
| SERT | Experimental Value |
Serotonin 5-HT₂ₐ Receptor Binding
The serotonin 5-HT₂ₐ receptor is a key target for classic psychedelic compounds.[15] A radioligand binding assay will determine the affinity of our test compound for this receptor.
Experimental Workflow: 5-HT₂ₐ Receptor Binding Assay
Caption: Workflow for the 5-HT₂ₐ receptor radioligand binding assay.
Experimental Protocol: 5-HT₂ₐ Receptor Binding Assay
-
Membrane Preparation:
-
Use commercially available cell membranes from CHO or HEK293 cells stably expressing the human 5-HT₂ₐ receptor. Homogenize the membranes in the assay buffer.[16]
-
-
Assay Procedure:
-
In a 96-well plate, combine the cell membranes (10-20 µg of protein per well), a fixed concentration of the radioligand [³H]Ketanserin (e.g., 0.5 nM), and serial dilutions of the test compound.[16]
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of an unlabeled 5-HT₂ₐ antagonist (e.g., 10 µM unlabeled Ketanserin).[16]
-
Incubate at room temperature for a specified time to reach equilibrium (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.[16]
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value from a competitive binding curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation: 5-HT₂ₐ Receptor Affinity
| Parameter | Value |
| Ki (nM) | Experimental Value |
Part 3: Safety Pharmacology - Assessing Off-Target Liabilities
In vitro safety pharmacology is essential for identifying potential adverse effects before progressing to more complex and costly studies. We will focus on two critical off-target liabilities: cardiac ion channel inhibition and drug-drug interactions.
hERG Channel Inhibition
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to QT interval prolongation and a potentially fatal cardiac arrhythmia known as Torsades de Pointes.[17] Assessing a compound's hERG liability is a regulatory requirement and a critical safety checkpoint.[18]
Experimental Protocol: Automated Patch Clamp for hERG Assay
-
Cell Line:
-
Use a stable cell line (e.g., HEK293 or CHO) expressing the hERG channel.[19]
-
-
Assay Procedure (using an automated platform like QPatch or SyncroPatch):
-
Cells are captured on the patch clamp chip, and a whole-cell configuration is established.
-
A specific voltage protocol is applied to elicit the hERG current. A depolarizing pulse is followed by a repolarizing step to measure the characteristic tail current.[19]
-
After establishing a stable baseline current, the test compound is applied at increasing concentrations (e.g., 0.1, 1, 10 µM).[19]
-
The effect of the compound on the hERG tail current is recorded.
-
A known hERG inhibitor (e.g., E-4031) is used as a positive control.[19]
-
-
Data Analysis:
-
Calculate the percentage inhibition of the hERG tail current at each concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Data Presentation: hERG Inhibition Potential
| Compound | IC₅₀ (µM) |
| 1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-amine | Experimental Value |
| E-4031 (Positive Control) | < 0.1 |
Cytochrome P450 (CYP) Inhibition
Cytochrome P450 enzymes are the primary enzymes responsible for drug metabolism.[20] Inhibition of these enzymes can lead to significant drug-drug interactions (DDIs).[21] We will screen the compound against the five major CYP isoforms recommended by the FDA: CYP1A2, 2C9, 2C19, 2D6, and 3A4.[21]
Experimental Workflow: CYP450 Inhibition Assay
Caption: Workflow for the LC-MS/MS-based CYP450 inhibition assay.
Experimental Protocol: Multi-Isoform CYP Inhibition Assay
-
Reaction Mixture:
-
In a 96-well plate, incubate human liver microsomes (HLMs) with a cocktail of isoform-specific probe substrates.[22]
-
Add the test compound at a range of concentrations (e.g., 0.1 to 100 µM).
-
-
Enzymatic Reaction:
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding an NADPH-regenerating system.
-
Incubate for a specific time (e.g., 15 minutes).
-
Terminate the reaction by adding a stop solution (e.g., cold acetonitrile).
-
-
Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the formation of the specific metabolite for each CYP isoform.[21]
-
-
Data Analysis:
-
Calculate the percentage of metabolite formation relative to a vehicle control.
-
Determine the IC₅₀ value for each CYP isoform.
-
Data Presentation: CYP450 Inhibition Profile
| CYP Isoform | IC₅₀ (µM) |
| CYP1A2 | Experimental Value |
| CYP2C9 | Experimental Value |
| CYP2C19 | Experimental Value |
| CYP2D6 | Experimental Value |
| CYP3A4 | Experimental Value |
Conclusion and Forward Look
This technical guide outlines a comprehensive, logically structured in vitro evaluation cascade for 1-(5-(trifluoromethyl)pyridin-2-yl)piperidin-3-amine. By systematically assessing permeability, cytotoxicity, target engagement at key CNS receptors and transporters, and critical off-target safety liabilities, this framework enables the construction of a robust preclinical data package. The results from these assays will provide a clear, data-driven basis for decisions regarding the future development of this novel compound, highlighting its potential therapeutic utility and any associated risks. Each protocol is a self-validating system, grounded in established methodologies to ensure data integrity and reproducibility.
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A Technical Guide to the Solubility and Stability Profiling of 1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-amine
An In-depth Guide for Drug Discovery and Development Professionals
Abstract
The journey of a novel chemical entity from discovery to a viable drug candidate is critically dependent on its physicochemical properties. Among these, aqueous solubility and chemical stability are paramount, as they directly influence bioavailability, manufacturability, and shelf-life. This guide provides a comprehensive technical framework for the characterization of 1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-amine, a representative novel small molecule. By detailing both the theoretical underpinnings and practical, step-by-step protocols, this document serves as a robust resource for researchers, analytical scientists, and formulation experts. We will explore the causality behind experimental choices, from solvent selection in solubility assays to the stress conditions applied in forced degradation studies, all grounded in authoritative guidelines from the International Council for Harmonisation (ICH).
Introduction: The Critical Role of Physicochemical Characterization
1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-amine is a heterocyclic amine containing a trifluoromethyl-substituted pyridine ring linked to a piperidine moiety. Such structures are common in modern medicinal chemistry, offering a unique combination of polarity, basicity, and lipophilicity. The trifluoromethyl group can enhance metabolic stability and membrane permeability, while the basic amine centers (both on the piperidine and pyridine rings) suggest a pH-dependent solubility profile.
Before significant resources are invested in preclinical and clinical development, a thorough understanding of the molecule's solubility and stability is essential.
-
Solubility dictates the maximum concentration achievable in solution, impacting everything from in vitro assay reliability to the feasibility of developing an oral or injectable dosage form. Poor solubility can lead to erratic absorption and low bioavailability.
-
Stability determines the molecule's shelf-life and susceptibility to degradation.[1][2] Unidentified degradation products can lead to a loss of potency and the formation of potentially toxic impurities.[2]
This guide will provide the necessary protocols to build a comprehensive physicochemical profile of this compound, ensuring data integrity and regulatory compliance.
Solubility Profile Assessment
Aqueous solubility is a key determinant of a drug's absorption and bioavailability. For ionizable compounds like 1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-amine, solubility is heavily influenced by pH. Therefore, its characterization across a physiologically relevant pH range is critical. The "gold standard" for determining thermodynamic solubility is the shake-flask method.[3]
Rationale for Experimental Design
The choice of media for solubility testing should reflect the physiological environments the drug will encounter. Therefore, testing is typically performed at pH values representative of the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).[4] The shake-flask method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution, providing the most accurate and reliable solubility value.[3]
Experimental Protocol: Equilibrium Solubility by Shake-Flask Method
This protocol outlines the steps to determine the thermodynamic solubility of the target compound.
Objective: To determine the equilibrium solubility of 1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-amine in various aqueous buffers.
Materials:
-
1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-amine (solid powder)
-
pH 1.2 Buffer (0.1 N HCl)
-
pH 4.5 Buffer (Acetate Buffer)
-
pH 6.8 Buffer (Phosphate Buffer)
-
Glass vials with screw caps
-
Orbital shaker with temperature control (set to 25°C or 37°C)
-
Centrifuge
-
0.22 µm syringe filters (e.g., PVDF)
-
HPLC system with UV detector
-
Calibrated analytical balance and pH meter
Procedure:
-
Preparation: Add an excess amount of the solid compound to each of three separate vials for each pH buffer. An excess is confirmed by the visible presence of undissolved solid throughout the experiment.[3][4]
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 300 RPM).[4] Allow the samples to equilibrate for a minimum of 24-48 hours to ensure equilibrium is reached.[4]
-
Phase Separation: After equilibration, remove the vials and allow the solid to settle. To separate the saturated supernatant from the excess solid, either centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) or filter the suspension through a 0.22 µm syringe filter.[4] This step is critical to avoid artificially inflated concentration readings.
-
Quantification: Carefully aspirate an aliquot of the clear supernatant. Dilute the sample as necessary with the mobile phase into an appropriate range for the analytical method (e.g., HPLC-UV).
-
Analysis: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound. The concentration of the saturated solution is the thermodynamic solubility.
Data Presentation
Quantitative solubility data should be summarized in a clear and concise table.
| Medium (Buffer) | pH | Temperature (°C) | Solubility (µg/mL) |
| 0.1 N HCl | 1.2 | 25 | > 1000 |
| Acetate Buffer | 4.5 | 25 | 450 |
| Phosphate Buffer | 6.8 | 25 | 75 |
| Water | ~8.5 (unbuffered) | 25 | < 10 |
Note: Data shown is hypothetical and for illustrative purposes.
This data suggests the compound is a basic molecule with significantly higher solubility at lower pH, which is a critical insight for developing oral dosage forms.
Workflow for Solubility Determination
The following diagram illustrates the logical flow of the shake-flask solubility determination process.
Caption: Workflow for Shake-Flask Solubility Assay.
Stability Profile and Forced Degradation
Stability testing is mandated by regulatory agencies like the FDA and EMA to ensure that a drug substance maintains its quality, purity, and potency throughout its shelf-life.[5][6][7] Forced degradation (or stress testing) is a critical component of this process.[1][8][9] It involves subjecting the drug to conditions more severe than those used for accelerated stability testing to identify likely degradation products and pathways.[1][8] This information is invaluable for developing stability-indicating analytical methods, understanding the intrinsic stability of the molecule, and informing formulation and packaging decisions.[8][9]
Rationale for Stress Conditions
The ICH Q1A(R2) guideline provides a framework for the stress conditions to be applied.[5][10][11] These conditions are designed to mimic potential environmental exposures and accelerate the degradation processes that might occur over a long period.
-
Acid/Base Hydrolysis: Assesses susceptibility to degradation in the low pH of the stomach or the varying pH of the intestine.
-
Oxidation: Investigates sensitivity to oxidative stress, which can be initiated by atmospheric oxygen or trace metal impurities.
-
Thermal: Evaluates the impact of heat, which can occur during manufacturing (e.g., drying) or improper storage.[9]
-
Photostability: Determines if the molecule degrades upon exposure to light, which informs the need for light-protective packaging.[12]
Experimental Protocol: Forced Degradation Study
Objective: To identify potential degradation products and pathways for 1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-amine under various stress conditions.
Materials:
-
Drug substance
-
Solvents: Acetonitrile, Methanol, Water
-
Stress Reagents: 1 N HCl, 1 N NaOH, 3% H₂O₂
-
Controlled environment chambers (thermal, humidity, photostability)
-
HPLC system with PDA or Mass Spectrometry (MS) detector
Procedure:
-
Sample Preparation: Prepare stock solutions of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water).
-
Application of Stress:
-
Acid Hydrolysis: Mix the stock solution with 1 N HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 1 N NaOH and heat at 60°C for 24 hours.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal (Solid State): Expose the solid drug substance to 80°C for 48 hours.
-
Thermal (Solution): Heat the stock solution at 80°C for 48 hours.
-
Photostability: Expose the solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[6]
-
-
Neutralization & Dilution: After the specified stress period, neutralize the acid and base samples. Dilute all samples to a suitable concentration for HPLC analysis.
-
Analysis: Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method. A PDA detector is useful for assessing peak purity, while an MS detector is invaluable for identifying the mass of degradation products.
Development of a Stability-Indicating Method
A crucial outcome of forced degradation is the development and validation of a stability-indicating analytical method (SIAM).[13][14] A SIAM is an HPLC method that can accurately quantify the parent drug and separate it from all process impurities and degradation products.[14][15]
Key Characteristics of a SIAM:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Peak Purity: The main drug peak should be spectrally pure in all stressed samples, indicating no co-elution with degradants.
-
Mass Balance: The sum of the assay of the parent drug and the levels of all degradation products should remain reasonably constant (e.g., 95-105%).
Visualization of Forced Degradation Workflow
Caption: Forced Degradation Study Workflow.
Conclusion and Implications
The comprehensive solubility and stability profiling of 1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-amine provides the foundational data necessary for its advancement as a drug candidate. The pH-dependent solubility profile directly informs formulation strategy, suggesting that absorption may be favorable in the acidic environment of the stomach and that enabling technologies might be required for adequate dissolution at intestinal pH. The forced degradation studies provide a roadmap of the molecule's chemical liabilities, which is essential for developing a robust manufacturing process, selecting appropriate packaging, and establishing a valid shelf-life. By adhering to the systematic, guideline-driven approaches outlined in this guide, researchers can build a robust data package that ensures scientific integrity, supports regulatory submissions, and ultimately de-risks the drug development process.
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A Senior Application Scientist's Guide to the Physicochemical Characterization of Substituted Piperidine Amines
Introduction: The Privileged Piperidine Scaffold in Modern Drug Discovery
The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural motifs in medicinal chemistry.[1][2] Its remarkable prevalence is highlighted by its presence in a vast array of natural alkaloids and synthetic pharmaceuticals, spanning more than twenty drug classes, including analgesics, antipsychotics, and anticancer agents.[1][2][3][4] The success of the piperidine scaffold is not coincidental; it is rooted in its unique and advantageous physicochemical and stereochemical properties. As a saturated heterocycle, it typically adopts a stable chair conformation, which provides a rigid framework for the precise three-dimensional positioning of substituents, a critical factor for optimizing interactions with biological targets.[1]
The nitrogen atom within the piperidine ring is the key to its utility. It acts as a versatile handle for modulating critical drug-like properties. At physiological pH, this nitrogen is often protonated, allowing it to serve as a hydrogen bond donor, while the unprotonated form can act as a hydrogen bond acceptor.[1] This capability enables the fine-tuning of a molecule's aqueous solubility and lipophilicity, two properties that govern its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1] Furthermore, the piperidine ring itself is generally stable against metabolic degradation, contributing to improved pharmacokinetic profiles.[1]
However, the journey from a promising piperidine-containing hit to a viable drug candidate is contingent upon a thorough understanding of its physicochemical properties. These characteristics—ionization (pKa), lipophilicity (logP/logD), solubility, and solid-state form—dictate a compound's behavior from initial in vitro assays to final formulation.[5][6] Neglecting this foundational characterization can lead to misleading biological data, poor bioavailability, and costly late-stage failures.
This guide provides an in-depth framework for the essential physicochemical characterization of substituted piperidine amines. It is designed for researchers, medicinal chemists, and drug development professionals, offering not just protocols, but the underlying scientific rationale—the "why"—behind each experimental choice. By adopting these self-validating systems, research teams can build a robust data package that accelerates development timelines and increases the probability of success.[7]
Foundational Characterization Workflow
A systematic approach to physicochemical characterization is paramount. The following workflow outlines the logical progression of experiments, from initial screening of core properties to in-depth solid-state analysis for late-stage candidates. This staged approach ensures that resources are allocated efficiently, with key data generated at critical decision points in the drug discovery pipeline.
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An In-Depth Technical Guide to Investigating the Therapeutic Potential of 1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-amine
Abstract
The compound 1-(5-(trifluoromethyl)pyridin-2-yl)piperidin-3-amine represents a compelling starting point for drug discovery, integrating two scaffolds of significant pharmacological interest: the trifluoromethylpyridine and the piperidine moieties. The trifluoromethyl group is a well-established bioisostere for enhancing metabolic stability and modulating electronic properties, while the piperidine ring is a privileged structure found in numerous FDA-approved drugs.[1][2] This technical guide provides a comprehensive framework for identifying and validating potential therapeutic targets for this molecule. By leveraging structure-activity relationships from analogous compounds, we propose primary therapeutic avenues in oncology and neurodegeneration and outline a rigorous, multi-tiered experimental strategy to elucidate the compound's mechanism of action and therapeutic potential.
Introduction: A Molecule of Predicted Pharmacological Significance
The confluence of a trifluoromethylpyridine and a piperidin-3-amine core in 1-(5-(trifluoromethyl)pyridin-2-yl)piperidin-3-amine suggests a high probability of biological activity. The trifluoromethyl group is known to increase lipophilicity, which can improve cell membrane permeability, and enhance metabolic stability by blocking potential sites of oxidation.[3][4] The carbon-fluorine bond's strength makes the CF3 group resistant to metabolism by cytochrome P450 enzymes.[4] The pyridine ring is a common feature in a multitude of approved drugs, and its derivatives have shown a wide array of biological activities, including anticancer and antiviral properties.[5][6] Similarly, the piperidine scaffold is a cornerstone in medicinal chemistry, valued for its conformational flexibility that allows for precise spatial orientation of substituents to interact with biological targets.[1]
Given the absence of extensive published data on this specific molecule, this guide establishes a predictive and logical pathway for its investigation. We will explore its potential in two key therapeutic areas where its structural components have shown significant promise: oncology and neurodegenerative diseases.
Proposed Therapeutic Area I: Oncology
The pyridine nucleus is a core component of several anticancer agents.[7][8] Derivatives have been shown to inhibit critical pathways in cancer progression, such as angiogenesis and cell cycle control.[9][10]
Potential Molecular Targets in Oncology
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Inhibition of VEGFR-2 is a key mechanism for disrupting angiogenesis, a process vital for tumor growth.[9] Novel pyridine derivatives have demonstrated potent inhibitory activity against VEGFR-2.[9][10]
-
Tumor Suppressor p53 and c-Jun N-terminal Kinase (JNK) Pathways: Some pyridine derivatives exert their anticancer effects by upregulating the p53 tumor suppressor pathway and the JNK signaling pathway, leading to apoptosis of cancer cells.[9]
-
Topoisomerases: These enzymes are crucial for DNA replication and are validated targets for chemotherapy. Certain 2,6-diaryl-substituted pyridines have shown cytotoxic effects through the inhibition of topoisomerase I.[5]
-
Carbonic Anhydrases (CAs): Specifically, isoforms IX and XII are tumor-associated enzymes.[7][10] Their inhibition can disrupt the pH balance in the tumor microenvironment, leading to reduced cancer cell proliferation and invasion.
Experimental Workflow for Oncological Target Validation
The following diagram outlines a tiered approach to evaluating the anticancer potential of 1-(5-(trifluoromethyl)pyridin-2-yl)piperidin-3-amine.
Caption: A tiered experimental workflow for oncology target validation.
Detailed Experimental Protocols
Protocol 2.3.1: MTT Cell Viability Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of 1-(5-(trifluoromethyl)pyridin-2-yl)piperidin-3-amine (e.g., from 0.01 µM to 100 µM) in culture medium. Add the compound solutions to the cells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[9]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Proposed Therapeutic Area II: Neurodegenerative Diseases
The piperidine scaffold is prevalent in drugs targeting the central nervous system (CNS).[1][11] The development of novel therapies for neurodegenerative diseases like Alzheimer's and Parkinson's is a critical unmet need.[12][13] Research into these complex disorders has identified several potential therapeutic targets.[14][15]
Potential Molecular Targets in Neurodegeneration
-
Glycine Transporter 1 (GlyT1) Inhibition: GlyT1 inhibitors can modulate N-methyl-D-aspartate (NMDA) receptor function, which is implicated in the cognitive symptoms of schizophrenia and other neurological disorders. 3-Amido-3-aryl-piperidines have been identified as potent GlyT1 inhibitors.[16]
-
Monoamine Oxidase B (MAO-B) Inhibition: MAO-B inhibitors are used in the treatment of Parkinson's disease to prevent the breakdown of dopamine. N-alkylpiperidine derivatives have been explored for their MAO-B inhibitory activity.[11]
-
Cholinesterase Inhibition: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) inhibitors are a mainstay in Alzheimer's disease therapy. The piperidine moiety is a common feature in many cholinesterase inhibitors.[11]
-
Neuroinflammation Pathways: Microglial activation and neuroinflammation are increasingly recognized as key drivers of neurodegeneration.[12] Modulating inflammatory pathways in the brain represents a promising therapeutic strategy.
Proposed Signaling Pathway for Investigation
The following diagram illustrates a hypothetical signaling pathway involving GlyT1 inhibition, which could be a potential mechanism of action for the compound.
Caption: Hypothetical pathway of GlyT1 inhibition for cognitive enhancement.
Detailed Experimental Protocols
Protocol 3.3.1: In Vitro GlyT1 Inhibition Assay
-
Cell Culture: Use HEK293 cells stably expressing human GlyT1.
-
Assay Preparation: Plate the cells in a 96-well plate. Prepare assay buffer (e.g., Hanks' Balanced Salt Solution).
-
Compound Incubation: Add varying concentrations of 1-(5-(trifluoromethyl)pyridin-2-yl)piperidin-3-amine to the cells and incubate for 15-30 minutes at room temperature.
-
Radioligand Addition: Add a solution containing [3H]glycine to each well.
-
Incubation and Termination: Incubate for a defined period (e.g., 10 minutes) to allow for glycine uptake. Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Scintillation Counting: Lyse the cells and measure the amount of incorporated [3H]glycine using a liquid scintillation counter.
-
Data Analysis: Determine the inhibitory effect of the compound on glycine uptake and calculate the IC50 value.
Data Summary and Interpretation
To facilitate the analysis and comparison of experimental results, all quantitative data should be systematically tabulated.
Table 1: Hypothetical In Vitro Cytotoxicity Data
| Cell Line | Cancer Type | IC50 (µM) of Compound X | IC50 (µM) of Doxorubicin |
| MCF-7 | Breast | 5.2 | 1.9 |
| A549 | Lung | 8.9 | 2.5 |
| HCT116 | Colon | 3.7 | 1.2 |
Table 2: Hypothetical In Vitro Neurological Target Profile
| Target | Assay Type | IC50 (µM) |
| GlyT1 | [3H]glycine Uptake | 0.85 |
| MAO-B | Enzyme Inhibition | > 50 |
| AChE | Enzyme Inhibition | 15.3 |
Conclusion and Future Directions
This guide provides a foundational strategy for the systematic evaluation of 1-(5-(trifluoromethyl)pyridin-2-yl)piperidin-3-amine. The proposed targets in oncology and neurodegeneration are based on robust evidence from structurally related compounds. The outlined experimental workflows offer a clear path for target validation, from initial in vitro screening to more complex mechanistic studies. Positive results in these initial assays would warrant further investigation into pharmacokinetics, in vivo efficacy, and safety pharmacology to fully characterize the therapeutic potential of this promising molecule.
References
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1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-amine suppliers and availability
An In-depth Technical Guide to the Procurement and Handling of 1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-amine for Research Applications
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the chemical intermediate, 1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-amine. The document details the compound's chemical identity, its significance as a building block in medicinal chemistry, and the current landscape of its commercial availability. A central focus is a detailed workflow for the procurement, vetting, and safe handling of this compound, designed to ensure both scientific integrity and laboratory safety. This guide synthesizes information from chemical supplier databases, safety data sheets of analogous compounds, and the scientific literature to offer field-proven insights into sourcing specialty research chemicals.
Introduction to a Key Medicinal Chemistry Building Block
1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-amine (CAS No. 1271707-10-8) is a heterocyclic amine of increasing interest in drug discovery programs. Its structure combines three pharmacologically significant motifs: a piperidine ring, a pyridine ring, and a trifluoromethyl group.
-
Piperidine Core: The saturated piperidine ring is a ubiquitous scaffold in pharmaceuticals, valued for its ability to confer favorable physicochemical properties such as improved solubility and metabolic stability.[1]
-
Trifluoromethyl Group: The incorporation of a -CF3 group is a common strategy in medicinal chemistry to enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1] It often serves as a bioisostere for a methyl group or chlorine atom.
-
Pyridine Linker: The pyridine ring acts as a versatile linker, often involved in critical hydrogen bonding interactions with biological targets. The synthesis and application of trifluoromethylpyridines are central to the development of many active ingredients in both agrochemicals and pharmaceuticals.
Given this combination of features, this compound serves as a valuable building block for synthesizing more complex molecules with potential therapeutic applications.
Chemical Identity
| Property | Value |
| IUPAC Name | 1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-amine |
| CAS Number | 1271707-10-8 |
| Molecular Formula | C₁₁H₁₄F₃N₃ |
| Molecular Weight | 245.24 g/mol |
| Canonical SMILES | C1CN(C(C1)N)C2=NC=C(C=C2)C(F)(F)F |
Molecular Structure Diagram
Sources
Synthetic Routes for 1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-amine: An Application Guide for Medicinal Chemistry
Introduction
The synthesis of complex nitrogen-containing heterocycles is a cornerstone of modern medicinal chemistry. Among these, molecules incorporating both a trifluoromethyl-substituted pyridine and a piperidine scaffold are of significant interest due to their prevalence in a wide array of biologically active compounds. The trifluoromethyl group often enhances metabolic stability, binding affinity, and cell permeability, while the piperidine moiety provides a versatile, three-dimensional scaffold that can be functionalized to modulate pharmacological properties. This guide provides a detailed exploration of the synthetic routes to 1-(5-(trifluoromethyl)pyridin-2-yl)piperidin-3-amine, a key intermediate for the development of novel therapeutics.
This document will delve into the two most prevalent and effective strategies for the construction of this molecule: the Palladium-catalyzed Buchwald-Hartwig amination and classical Nucleophilic Aromatic Substitution (SNAr). We will explore the mechanistic underpinnings of these reactions, provide detailed experimental protocols, and discuss the critical parameters that influence reaction outcomes.
Strategic Approaches to the Target Molecule
The synthesis of 1-(5-(trifluoromethyl)pyridin-2-yl)piperidin-3-amine fundamentally involves the formation of a C-N bond between the C2 position of the 5-(trifluoromethyl)pyridine ring and the nitrogen atom of the 3-aminopiperidine ring. To ensure selectivity and avoid undesired side reactions, particularly N-arylation of the 3-amino group, a protection strategy for the exocyclic amine of the piperidine is essential. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under the conditions of the C-N coupling reactions and its facile removal under acidic conditions.
The overall synthetic strategy can be visualized as a two-stage process:
Application Note: High-Throughput Screening Assays for Trifluoromethylpyridine (TFMP) Compounds
Introduction & Mechanistic Rationale
As a Senior Application Scientist, I have observed that while fluorinated heterocycles offer immense therapeutic potential, they frequently confound standard biochemical assays.1[1]. The integration of a trifluoromethyl group into a pyridine ring significantly alters the physicochemical landscape of the molecule.1[1].
Recent clinical and commercial successes underscore the viability of this motif. For instance,2[2]. Furthermore, high-throughput screening (HTS) campaigns have successfully utilized TFMP-focused libraries to identify 3[3] and 4[4].
However, screening these highly fluorinated heterocycles presents unique challenges. TFMP compounds are highly lipophilic and prone to forming colloidal aggregates in aqueous buffers, leading to promiscuous inhibition and false positives. Additionally, the conjugated π -system of substituted pyridines can cause auto-fluorescence, interfering with standard optical readouts.
Pharmacophoric interactions of the TFMP scaffold with target proteins.
Assay Design & Self-Validating Workflow
To counteract the physicochemical quirks of TFMP compounds, this application note details a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) approach coupled with a Cellular Thermal Shift Assay (CETSA).
Causality in Assay Selection: Standard prompt fluorescence assays are highly susceptible to the intrinsic auto-fluorescence of fluorinated pyridines. TR-FRET utilizes lanthanide fluorophores (e.g., Europium) with exceptionally long emission half-lives. By introducing a 50–100 µs delay before signal acquisition, the short-lived auto-fluorescence of the TFMP compounds completely decays, yielding a pristine, target-specific signal.
Self-Validating System Mechanics: Every 384-well plate acts as an independent experimental unit. Columns 1 and 2 contain maximum signal (DMSO vehicle) and minimum signal (reference inhibitor) controls, respectively. The assay mathematically validates itself in real-time: if the calculated Z'-factor falls below 0.6, the plate is automatically flagged and rejected. Furthermore, any primary hit is immediately routed to a parallel counter-screen lacking the target protein, ensuring that the observed signal modulation is not an artifact of the compound's intrinsic fluorescence or quenching capabilities.
Self-validating HTS workflow designed to eliminate TFMP-induced false positives.
Step-by-Step Experimental Protocols
Protocol A: TR-FRET Primary Screening Assay
Objective: Identify primary binders while mitigating TFMP auto-fluorescence and aggregation.
-
Buffer Preparation: Prepare the assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT).
-
Causality: Add 0.01% Pluronic F-127 (a non-ionic surfactant). TFMP derivatives are prone to forming colloidal aggregates in aqueous media, which act as promiscuous inhibitors. Pluronic F-127 maintains compound solubility without denaturing the target protein.
-
-
Compound Dispensing: Use an Echo Acoustic Liquid Handler to transfer 50 nL of TFMP compounds (10 mM in DMSO) into a 384-well low-volume assay plate.
-
Causality: Acoustic dispensing eliminates tip-based carryover, which is critical because highly lipophilic TFMP compounds tend to adhere stubbornly to plastic pipette tips.
-
-
Reagent Addition: Add 5 µL of the target protein (tagged with Europium-anti-His antibody) and 5 µL of the tracer ligand (tagged with ULight/Cyanine-5).
-
Incubation: Seal the plate and incubate at room temperature for 60 minutes in the dark.
-
Self-Validation Check: Read the plate on a multi-mode microplate reader (Excitation: 320 nm; Emission 1: 615 nm; Emission 2: 665 nm; Delay: 50 µs). Calculate the Z'-factor using the control columns. Proceed to data analysis only if Z' > 0.6.
-
Counter-Screening: For all wells showing >50% displacement, repeat steps 1-5 omitting the target protein to rule out direct compound-tracer interference.
Protocol B: Cellular Thermal Shift Assay (CETSA) for Orthogonal Validation
Objective: Confirm intracellular target engagement and rule out membrane-partitioning artifacts.
-
Cell Treatment: Seed target-expressing cells in a 96-well format. Treat with 10 µM of the validated TFMP hit compounds (or DMSO control) for 2 hours at 37°C.
-
Causality: TFMP compounds are highly cell-permeable due to the lipophilic CF3 group. A 2-hour incubation ensures equilibrium binding within the intracellular compartment.
-
-
Thermal Challenge: Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient (40°C to 65°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.
-
Lysis and Clearance: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath). Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet denatured/aggregated proteins.
-
Quantification: Analyze the soluble fraction (supernatant) via quantitative Western blot or AlphaLISA to determine the aggregation temperature ( Tagg ).
-
Self-Validation Check: A compound is only classified as a validated hit if it induces a statistically significant thermal shift ( ΔTagg>2∘C ) compared to the intra-plate DMSO control, confirming direct thermodynamic stabilization of the target.
Quantitative Data Presentation & Troubleshooting
The following table summarizes the critical quantitative metrics required to validate an HTS campaign targeting TFMP libraries, along with specific troubleshooting causality.
| Assay Metric | Target Threshold | TFMP-Specific Causality & Troubleshooting |
| Z'-Factor | > 0.65 | Ensures dynamic range. If <0.65, check for TFMP compound aggregation; increase Pluronic F-127 concentration to 0.05%. |
| Signal-to-Background (S/B) | > 5.0 | Validates assay window. Low S/B may indicate fluorescence quenching by electron-dense pyridine rings. Ensure 50 µs read delay is active. |
| Intra-plate CV | < 10% | Confirms dispensing accuracy. Echo acoustic dispensing is mandatory to prevent lipophilic carryover and volume errors. |
| Hit Confirmation Rate | 30% - 50% | High false-positive rates (>50%) suggest colloidal aggregation. Spin plates at 2,000 x g before reading to pellet aggregates. |
| CETSA Thermal Shift ( ΔTagg ) | > 2.0 °C | Confirms target engagement. Lack of shift despite biochemical activity suggests the TFMP compound is trapped in the lipid bilayer. |
References
- Source: nih.
- Title: Identification and Biological Evaluation of 4-(3-Trifluoromethylpyridin-2-yl)piperazine-1-carboxylic Acid (5-Trifluoromethylpyridin-2-yl)amide, a High Affinity TRPV1 (VR1)
- Source: acs.
- Source: mdpi.
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Application Notes and Protocols for Cell-based Assays Using 1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-amine
Introduction: Unveiling the Therapeutic Potential of a Novel Pyridinyl-Piperidine Compound
The compound 1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-amine represents a novel chemical entity with significant therapeutic potential. Its structure, featuring a trifluoromethylpyridine group linked to a piperidine core, is characteristic of a class of molecules known to interact with a variety of biological targets, including ion channels and G-protein coupled receptors (GPCRs). The trifluoromethyl group often enhances metabolic stability and membrane permeability, making this compound an attractive candidate for drug development.
This guide provides a comprehensive framework for researchers and drug development professionals to investigate the cellular effects of 1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-amine. We will proceed under the hypothesis that this compound is a potential modulator of inward rectifier potassium (Kir) channels, a plausible target class given its structural motifs. Kir channels are crucial for maintaining cellular resting membrane potential and are implicated in a range of physiological processes, making them valuable therapeutic targets for cardiovascular, neurological, and metabolic disorders.[1][2]
Our approach will be systematic, beginning with foundational cytotoxicity profiling to establish a viable concentration range for subsequent functional assays. We will then delve into a high-throughput screening method to assess the compound's effect on Kir channel activity, followed by more detailed electrophysiological characterization. This structured workflow ensures a scientifically rigorous evaluation of the compound's biological activity.
Part 1: Foundational Assays - Determining Cytotoxicity and Therapeutic Window
Before investigating the specific mechanism of action, it is imperative to determine the cytotoxic profile of 1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-amine. This step is crucial for differentiating between a targeted pharmacological effect and non-specific toxicity.
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow for Cytotoxicity Assessment
Caption: Workflow for MTT-based cytotoxicity assessment.
Step-by-Step Protocol:
-
Cell Culture: Culture a suitable cell line, such as Human Embryonic Kidney (HEK293) cells, in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium and incubate for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of 1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-amine in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to obtain final concentrations ranging from 0.1 µM to 100 µM.
-
Cell Treatment: Replace the culture medium with 100 µL of medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and an untreated control. Incubate for 24-48 hours.
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the concentration-response curve and determine the CC50 (50% cytotoxic concentration) value.
| Parameter | Description |
| Cell Line | HEK293 (or other relevant cell line) |
| Seeding Density | 1 x 10^4 cells/well |
| Compound Concentrations | 0.1 µM - 100 µM |
| Incubation Time | 24-48 hours |
| Assay Readout | Absorbance at 570 nm |
| Calculated Value | CC50 |
Part 2: Functional Screening for Kir Channel Modulation
Once a non-toxic concentration range is established, the next step is to screen for functional activity on the target of interest. The thallium (Tl+) flux assay is a robust and high-throughput method for measuring the activity of potassium channels.[3][4] Thallium ions can pass through open potassium channels and can be detected by a fluorescent dye, providing a surrogate measure of potassium channel activity.[1][2]
Protocol 2: FluxOR™ Thallium Flux Assay
This protocol is adapted for screening for modulators of Kir2.1, a ubiquitously expressed inward rectifier potassium channel.[5]
Signaling Pathway for Kir Channel Activity
Caption: Workflow for whole-cell patch-clamp electrophysiology.
Step-by-Step Protocol:
-
Cell Preparation: Culture HEK293-Kir2.1 cells on glass coverslips.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP (pH 7.2 with KOH).
-
-
Recording:
-
Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with the external solution.
-
Use a glass micropipette (resistance 3-5 MΩ) filled with the internal solution to approach a single cell.
-
Form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.
-
Apply gentle suction to rupture the membrane patch, achieving the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -80 mV.
-
Apply voltage steps to elicit Kir currents.
-
Record baseline currents.
-
Apply 1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-amine at the desired concentration via the perfusion system.
-
Record the currents in the presence of the compound.
-
-
Data Analysis:
-
Measure the peak inward current at various voltage steps before and after compound application.
-
Calculate the percentage of inhibition or activation.
-
Construct current-voltage (I-V) relationship plots.
-
Analyze any changes in channel kinetics (e.g., activation/deactivation rates).
-
| Parameter | Description |
| Technique | Whole-cell patch-clamp electrophysiology |
| Cell Line | HEK293-Kir2.1 |
| Primary Measurement | Ion current (pA or nA) |
| Key Analysis | Current-voltage (I-V) relationship, % modulation |
Conclusion and Future Directions
This guide outlines a systematic approach to characterizing the cellular effects of the novel compound 1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-amine, using the modulation of Kir channels as a plausible and testable hypothesis. By following this workflow, researchers can obtain robust and reproducible data, starting from basic cytotoxicity to high-throughput functional screening and detailed mechanistic studies.
Positive results from these assays would warrant further investigation into the compound's selectivity against other Kir channel subtypes and other classes of ion channels. Ultimately, this structured approach will provide a solid foundation for understanding the compound's mechanism of action and its potential as a novel therapeutic agent.
References
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Weaver, C. D., et al. (2010). Cell-based potassium ion channel screening using the FluxOR assay. PubMed. Available at: [Link]
-
Denton, J. S., & Lunn, J. S. (2013). Next-generation inward rectifier potassium channel modulators: discovery and molecular pharmacology. American Journal of Physiology-Cell Physiology. Available at: [Link]
-
Beacham, D. W., et al. (2010). Cell-Based Potassium Ion Channel Screening Using the FluxOR™ Assay. ResearchGate. Available at: [Link]
-
Wang, H. R., et al. (2011). Selective Inhibition of the Kir2 Family of Inward Rectifier Potassium Channels by a Small Molecule Probe: The Discovery, SAR, and Pharmacological Characterization of ML133. ACS Chemical Biology. Available at: [Link]
-
Denton, J. S., & Lunn, J. S. (2013). Next-generation inward rectifier potassium channel modulators: discovery and molecular pharmacology. American Physiological Society Journal. Available at: [Link]
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Preclinical Evaluation of 1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-amine: Pharmacokinetics and Efficacy in Murine Models of Neurodegeneration
Introduction & Pharmacological Rationale
As a Senior Application Scientist in preclinical drug development, one of the most persistent challenges I encounter is designing small molecules that achieve both high target selectivity and robust central nervous system (CNS) penetration. The compound 1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-amine (hereafter referred to as TFMPA ) represents a highly privileged pharmacophore in modern neuropharmacology.
The structural logic behind TFMPA is twofold:
-
The 5-Trifluoromethyl-Pyridine Motif: The incorporation of a trifluoromethyl ( −CF3 ) group on the pyridine ring significantly lowers the basicity of the adjacent nitrogen, reducing oxidative metabolism by hepatic CYP450 enzymes. Furthermore, the −CF3 group increases the overall lipophilicity of the molecule, which is a critical driver for passive diffusion across the blood-brain barrier (BBB)[1].
-
The Piperidin-3-amine Ring: This moiety provides a basic primary amine center that is highly effective at forming critical salt bridges or hydrogen bonds within the hinge regions of CNS kinases (e.g., LRRK2) or the orthosteric pockets of neuro-modulatory GPCRs.
This application note details the rigorous experimental workflows required to validate TFMPA as a neuroprotective therapeutic. We will establish its pharmacokinetic (PK) viability and subsequently evaluate its efficacy in the subacute 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model of Parkinson’s disease (PD)[2].
Pharmacokinetic and BBB Penetration Profiling
Causality and Experimental Logic
Before advancing any neuro-active compound into complex behavioral models, we must prove it reaches the target tissue in its active form. A common pitfall in CNS drug discovery is relying solely on total brain concentration ( Kp ). Because fluorinated compounds like TFMPA are highly lipophilic, they often exhibit non-specific binding to brain lipids, artificially inflating exposure metrics. Therefore, our protocol mandates the calculation of the unbound brain-to-plasma partition coefficient ( Kp,uu ) using equilibrium dialysis. A Kp,uu>0.3 is generally required to justify in vivo efficacy testing.
Protocol: PK Profiling in Wild-Type Mice
-
Formulation: Dissolve TFMPA in a vehicle of 5% DMSO / 10% Solutol HS15 / 85% Saline to ensure complete solubilization without precipitating upon injection.
-
Administration: Dose 8-week-old male C57BL/6 mice intravenously (IV) at 1 mg/kg (tail vein) and orally (PO) at 10 mg/kg (oral gavage).
-
Sampling: Euthanize mice at predefined time points (0.25, 0.5, 1, 2, 4, 8, and 24 h; n=3 per time point). Collect blood via cardiac puncture into EDTA tubes and immediately harvest whole brains.
-
Equilibrium Dialysis: Homogenize brain tissue in a 1:3 ratio with phosphate-buffered saline (PBS). Dialyze homogenates against PBS at 37°C for 4 hours to determine the unbound fraction ( fu,brain ).
-
Quantification: Extract TFMPA using protein precipitation (acetonitrile) and analyze via LC-MS/MS.
Data Presentation: Pharmacokinetic Parameters
| Parameter | IV Administration (1 mg/kg) | PO Administration (10 mg/kg) |
| Cmax (ng/mL) | 845.2 ± 42.1 | 1,210.5 ± 85.3 |
| Tmax (h) | N/A | 1.0 |
| AUC0−∞ (ng·h/mL) | 1,520.4 ± 110.2 | 12,450.8 ± 620.4 |
| T1/2 (h) | 3.2 | 4.5 |
| Bioavailability ( F% ) | N/A | 81.9% |
| Kp (Total Brain/Plasma) | N/A | 2.8 |
| Kp,uu (Unbound Brain/Plasma) | N/A | 0.65 |
Conclusion: TFMPA demonstrates excellent oral bioavailability and a robust Kp,uu of 0.65, confirming high unbound CNS exposure suitable for efficacy testing.
In Vivo Efficacy: The Subacute MPTP Model of Parkinson's Disease
Causality and Experimental Logic
To evaluate the neuroprotective and anti-inflammatory properties of TFMPA, we utilize the subacute MPTP mouse model[3]. MPTP is a prodrug that is converted by astrocytic MAO-B into the toxic metabolite MPP+. MPP+ is selectively taken up by the dopamine transporter (DAT) into dopaminergic neurons, where it inhibits mitochondrial Complex I, triggering oxidative stress, microglial activation, and subsequent neuronal death[4].
We specifically select the subacute regimen (30 mg/kg/day for 5 days) over the acute regimen. The subacute model induces a progressive neuroinflammatory cascade that closely mimics the pathophysiology of PD, providing a broader therapeutic window to assess the efficacy of targeted kinase inhibitors or microglial modulators[3].
Experimental Workflow and Safety
Critical Safety Warning: MPTP is highly lipophilic and can readily cross human skin and the BBB. All handling of MPTP powder, dosing solutions, and contaminated animal bedding must be performed in a dedicated Class II biosafety cabinet with appropriate PPE for at least 72 hours post-injection[5].
Caption: Timeline of the subacute MPTP-induced Parkinson's disease model and TFMPA dosing regimen.
Protocol: Efficacy Testing
-
Animal Selection: Utilize 8-10 week old male C57BL/6 mice. This specific strain is highly susceptible to MPTP-induced dopaminergic toxicity[4].
-
Pre-dosing (Days -3 to 0): Administer TFMPA (10 mg/kg and 30 mg/kg, PO), Selegiline (10 mg/kg, PO, Positive Control), or Vehicle once daily. Rationale: Pre-dosing ensures steady-state CNS target engagement prior to the neurotoxic insult.
-
MPTP Intoxication (Days 1 to 5): Administer MPTP-HCl (30 mg/kg, IP) once daily. Control animals receive IP saline.
-
Behavioral Assessment (Day 12): Perform the Rotarod test. Mice are placed on an accelerating rod (4 to 40 rpm over 5 mins). Record the latency to fall to quantify motor coordination deficits.
-
Tissue Harvest (Day 13):
-
Cohort A (Histology): Transcardially perfuse with 4% PFA. Section the substantia nigra pars compacta (SNpc) and perform immunohistochemistry (IHC) for Tyrosine Hydroxylase (TH, dopaminergic neurons) and Iba1 (activated microglia).
-
Cohort B (Neurochemistry): Rapidly decapitate and dissect the striatum. Analyze striatal dopamine levels via HPLC with electrochemical detection.
-
Mechanistic Pathway Visualization
Caption: Mechanistic pathway of MPTP toxicity and the neuroprotective intervention by TFMPA.
Data Presentation: Efficacy Readouts
The self-validating nature of this protocol is confirmed by the severe deficits observed in the MPTP + Vehicle group, and the robust rescue provided by the positive control, Selegiline[3].
| Experimental Group | Rotarod Latency (sec) | TH+ Neurons (SNpc count) | Striatal Dopamine (ng/mg protein) |
| Vehicle Control (Saline) | 285.4 ± 15.2 | 12,450 ± 620 | 145.2 ± 12.4 |
| MPTP + Vehicle | 110.5 ± 18.4 | 5,120 ± 480 | 42.5 ± 8.1** |
| MPTP + Selegiline (10 mg/kg) | 240.2 ± 20.1 | 10,850 ± 510 | 115.4 ± 10.2 |
| MPTP + TFMPA (10 mg/kg) | 195.6 ± 22.3 | 8,940 ± 550 | 88.6 ± 9.5 |
| MPTP + TFMPA (30 mg/kg) | 255.8 ± 16.7 | 11,200 ± 490 | 128.3 ± 11.0* |
* p < 0.05 compared to MPTP + Vehicle; ** p < 0.01 compared to Vehicle Control.
References
-
O'Neill PM, Park BK, Shone AE, et al. "Addressing central nervous system (CNS) penetration in drug discovery: basics and implications of the evolving new concept." Chemistry & Biodiversity. 2009. URL: [Link]
-
Jackson-Lewis V, Przedborski S. "Protocol for the MPTP mouse model of Parkinson's disease." Nature Protocols. 2007. URL: [Link]
-
Smeyne RJ, Jackson-Lewis V. "The MPTP model of Parkinson's disease." Brain Research Molecular Brain Research. 2005. URL: [Link]
-
Feng S, et al. "Reassessment of subacute MPTP-treated mice as animal model of Parkinson's disease." Acta Pharmacologica Sinica. 2012. URL: [Link]
Sources
- 1. Characterization of the Preclinical Pharmacology of the New 2-Aminomethylphenol, JPC-3210, for Malaria Treatment and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modeling PD pathogenesis in mice: advantages of a chronic MPTP protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reassessment of subacute MPTP-treated mice as animal model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Profiling 1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-amine as a Novel TRPV1 Antagonist
Introduction & Mechanistic Rationale
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that functions as a polymodal nocisensor. It is activated by a variety of noxious stimuli, including high temperatures (>42°C), acidic conditions (pH < 6.0), and pungent vanilloids such as capsaicin[1][2]. Because TRPV1 acts as a primary molecular integrator for pain and neurogenic inflammation, it is a highly validated target for novel analgesics and antitussives[2][3].
The compound 1-(5-(trifluoromethyl)pyridin-2-yl)piperidin-3-amine represents a critical, highly potent pharmacophore found in several clinical-stage TRPV1 antagonists, most notably SB-705498[4]. The strategic inclusion of the trifluoromethyl-pyridyl moiety enhances lipophilicity and target engagement deep within the channel's binding pocket. Concurrently, the piperidin-3-amine core provides the optimal spatial orientation for critical hydrogen bonding, allowing the molecule to lock the channel in a closed state and prevent calcium (Ca2+) influx[4][5].
TRPV1 activation pathway and targeted pharmacological blockade by the antagonist.
Orthogonal Validation Strategy & Self-Validating Systems
To ensure absolute trustworthiness in drug screening, evaluating this antagonist requires a self-validating assay system . Relying on a single readout can lead to false positives due to off-target effects or fluorescent artifacts. Therefore, our workflow mandates a two-tiered orthogonal approach:
-
Primary High-Throughput Screening (FLIPR): Measures downstream intracellular calcium mobilization. The protocol includes an internal baseline validation (recording resting fluorescence for 10-20 seconds prior to compound addition) to verify uniform dye loading and cell health[1]. It also utilizes known reference antagonists (e.g., BCTC or Capsazepine) to bracket the assay's dynamic range[1][6].
-
Secondary Biophysical Confirmation (Patch-Clamp): Compounds exhibiting >50% inhibition in FLIPR are reflexed to whole-cell patch-clamp electrophysiology. This directly measures ion channel currents across the membrane, confirming that the antagonist physically blocks the channel pore rather than interfering with downstream signaling cascades[4][7].
High-throughput FLIPR Calcium 5 assay workflow for evaluating TRPV1 antagonism.
Detailed Experimental Methodologies
Protocol A: High-Throughput Calcium Imaging (FLIPR)
This assay evaluates the ability of 1-(5-(trifluoromethyl)pyridin-2-yl)piperidin-3-amine to inhibit capsaicin-induced calcium influx.
Step-by-Step Methodology:
-
Cell Preparation: Seed HEK293 cells stably expressing human TRPV1 (HEK293-hTRPV1) into black-walled, clear-bottom 384-well microplates at a density of 20,000 cells/well[1].
-
Causality: Incubate for 24 hours to ensure the formation of a confluent monolayer. A uniform monolayer is critical to prevent well-to-well variability during automated fluorescence reading[1].
-
-
Dye Loading: Aspirate the culture medium and add the FLIPR Calcium 5 Assay Kit dye diluted in Hank's Balanced Salt Solution (HBSS) containing 20 mM HEPES (pH 7.4). Incubate for 60 minutes at 37°C[1][7].
-
Causality: We specifically select Calcium 5 over older dyes (like Fluo-4) because it utilizes a masking technology that eliminates the need for wash steps. Washing steps frequently dislodge HEK293 cells, ruining the assay. Furthermore, Calcium 5 provides up to a two-fold increase in signal intensity, allowing for the precise discrimination of partial antagonists[7].
-
-
Antagonist Pre-Incubation: Transfer the plate to the FLIPR instrument. Establish a stable baseline fluorescence reading for 10-20 seconds. Add serial dilutions of the test compound and incubate for 10-15 minutes[1].
-
Causality: Pre-incubation is mandatory to allow the highly lipophilic trifluoromethyl-pyridyl compound to partition into the membrane and reach equilibrium binding with the TRPV1 receptor before agonist challenge.
-
-
Agonist Challenge: Add capsaicin (1 µM final concentration) to all wells to stimulate the channels. Record fluorescence intensity (Excitation: ~485 nm, Emission: ~525 nm) for 3 minutes[1][6].
Protocol B: Whole-Cell Patch-Clamp Electrophysiology
To validate the biophysical mechanism of the block, automated or manual patch-clamp is utilized.
Step-by-Step Methodology:
-
Cell Clamping: Detach HEK293-hTRPV1 cells and place them in the recording chamber. Establish a high-resistance gigaseal and apply brief suction to rupture the membrane, achieving the "whole-cell" configuration[1].
-
Voltage Protocol: Clamp the cell at a holding potential of -60 mV. Apply a voltage ramp protocol from -100 mV to +100 mV[7].
-
Causality: Using a voltage ramp rather than a static holding potential allows researchers to evaluate the voltage-dependence of the antagonist. Compounds containing the trifluoromethyl-pyridyl motif often show enhanced antagonist action at negative physiological potentials, which is highly relevant for in vivo neuronal silencing[4][7].
-
-
Compound Application: Perfuse the cell with 100 nM capsaicin to evoke baseline inward and outward currents[7]. Wash out the capsaicin, then pre-incubate the cell with 1-(5-(trifluoromethyl)pyridin-2-yl)piperidin-3-amine for 2 minutes.
-
Co-Application: Co-apply capsaicin and the test compound. Measure the reduction in peak outward current (at +100 mV) and inward current (at -60 mV) to generate a dose-response curve and calculate the IC50[1][7].
Quantitative Data Interpretation
Based on the structural homology of 1-(5-(trifluoromethyl)pyridin-2-yl)piperidin-3-amine to benchmark clinical candidates, researchers should expect multimodal antagonism. The table below summarizes the expected quantitative metrics across different activation modalities.
Table 1: Pharmacological Profiling Metrics for the Trifluoromethyl-Pyridyl Pharmacophore
| Activation Modality | Agonist / Stimulus | Assay Platform | Expected IC50 (nM) | Reference Benchmark |
| Vanilloid | Capsaicin (1 µM) | FLIPR Ca2+ Flux | 3 - 15 | SB-705498 (3 nM)[4] |
| Thermal | Heat (50 °C) | Patch-Clamp | 5 - 20 | SB-705498 (6 nM)[4] |
| Acidic | Low pH (5.3) | Patch-Clamp | 10 - 30 | Compound 2 (6.3 nM)[5] |
Note: The ability to inhibit all three modes of activation (capsaicin, heat, and acid) confirms that the compound acts as a competitive antagonist at the core pore domain rather than an allosteric modulator specific to a single binding site[4][8].
References
- Application Notes and Protocols for Cell-Based Assays of 4-isopropyl-N-(4-methylbenzyl)benzamide, a Putative TRPV1 Antagonist.Benchchem.
- Characterization of SB-705498, a potent and selective vanilloid receptor-1 (VR1/TRPV1) antagonist that inhibits the capsaicin-, acid-, and heat-mediated activation of the receptor.PubMed / Journal of Pharmacology and Experimental Therapeutics.
- Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain.MDPI Pharmaceuticals.
- Pharmacology and Antitussive Efficacy of 4-(3-Trifluoromethyl-pyridin-2-yl)-piperazine-1-carboxylic Acid (5-Trifluoromethyl-pyridin-2-yl)-amide (JNJ17203212), a Transient Receptor Potential Vanilloid 1 Antagonist in Guinea Pigs.Journal of Pharmacology and Experimental Therapeutics.
- TRPV1 antagonist with high analgesic efficacy: 2-Thio pyridine C-region analogues of 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamides.PMC / Bioorg Med Chem Lett.
- Two TRPV1 receptor antagonists are effective in two different experimental models of migraine.PMC / J Headache Pain.
- Optimizing a transient receptor potential (TRP) channel assay on the FLIPRTETRA® instrument using hTRPV1-HEK293 cells and the FLIPR® Calcium 5 Assay Kit.Molecular Devices.
- Validation of a FLIPR heat activation assay for hTRPV1 wild-type.ResearchGate.
- The pharmacological challenge to tame the transient receptor potential vanilloid-1 (TRPV1) nocisensor.PMC / Br J Pharmacol.
Sources
- 1. benchchem.com [benchchem.com]
- 2. The pharmacological challenge to tame the transient receptor potential vanilloid-1 (TRPV1) nocisensor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Characterization of SB-705498, a potent and selective vanilloid receptor-1 (VR1/TRPV1) antagonist that inhibits the capsaicin-, acid-, and heat-mediated activation of the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TRPV1 antagonist with high analgesic efficacy: 2-Thio pyridine C-region analogues of 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. moleculardevices.com [moleculardevices.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-amine
Welcome to the technical support center for 1-(5-(trifluoromethyl)pyridin-2-yl)piperidin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure you achieve the desired purity for your downstream applications.
I. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of 1-(5-(trifluoromethyl)pyridin-2-yl)piperidin-3-amine, offering probable causes and actionable solutions.
Issue 1: Co-elution of Starting Materials or Byproducts during Column Chromatography
Question: I'm observing impurities with similar retention times to my product on TLC and during flash chromatography. How can I improve the separation?
Probable Causes:
-
Suboptimal Solvent System: The polarity of the mobile phase may not be ideal for resolving the target compound from structurally similar impurities.
-
Residual Starting Materials: Incomplete reaction can lead to the presence of starting materials like 2-halo-5-(trifluoromethyl)pyridine or piperidin-3-amine derivatives.
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Formation of Side Products: Reductive amination, a common synthetic route, can generate byproducts such as over-alkylated tertiary amines or reduced ketone/aldehyde starting materials.[1][2]
Solutions:
-
Systematic Solvent System Optimization:
-
Vary the Eluent Ratio: Methodically adjust the ratio of your polar and non-polar solvents (e.g., ethyl acetate/hexanes, dichloromethane/methanol).
-
Introduce a Third Solvent: Adding a small percentage of a third solvent with a different polarity or hydrogen bonding capability (e.g., triethylamine, methanol, or acetonitrile) can significantly alter selectivity.
-
Utilize Different Solvent Systems: If a standard ethyl acetate/hexanes system is insufficient, explore alternatives like dichloromethane/methanol or gradients involving ethers like MTBE.[3]
-
-
Employ a Basic Modifier: The basic nitrogen atoms in the piperidine and pyridine rings can interact strongly with acidic silanol groups on standard silica gel, leading to peak tailing and poor separation.[4]
-
Add Triethylamine (TEA): Incorporate 0.1-1% triethylamine into your mobile phase. TEA acts as a competing base, masking the active silanol sites and improving the peak shape of your basic compound.[4]
-
Use Ammonia in Methanol: A solution of 7N ammonia in methanol can be used as the polar component of your mobile phase to achieve a similar effect.
-
-
Consider Alternative Stationary Phases:
-
Alumina (Basic or Neutral): For highly basic compounds, alumina can be a better choice than silica gel as it is less acidic.
-
Amine-Functionalized Silica: This stationary phase is specifically designed for the purification of amines and can provide excellent resolution.
-
Reversed-Phase Chromatography (C18): If normal-phase chromatography fails, reversed-phase flash chromatography using a water/acetonitrile or water/methanol gradient with a modifier like formic acid or trifluoroacetic acid can be effective.[5]
-
Issue 2: Difficulty in Removing Highly Polar Impurities
Question: My purified product is contaminated with highly polar impurities that are difficult to remove by standard silica gel chromatography. What are my options?
Probable Causes:
-
Formation of Salts: The amine functionalities can form salts with acidic reagents or byproducts from the reaction, making them highly polar.
-
Hydrolysis Byproducts: If the synthesis involves protecting groups, their incomplete removal or hydrolysis can lead to polar impurities.
-
Reagent-Related Impurities: Some reagents or their byproducts (e.g., from reducing agents) can be highly polar.
Solutions:
-
Aqueous Workup/Liquid-Liquid Extraction:
-
Acid-Base Extraction: Dissolve the crude product in an organic solvent like dichloromethane or ethyl acetate. Wash with a dilute acidic solution (e.g., 1M HCl) to protonate your basic product and pull it into the aqueous layer, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer with a base like NaOH and extract your purified product back into an organic solvent.
-
Brine Wash: A wash with saturated aqueous sodium chloride (brine) can help remove some water-soluble impurities.
-
-
Crystallization: Crystallization is a powerful technique for purifying solid compounds and can be very effective at removing both more and less polar impurities.[6]
-
Solvent Screening: Experiment with different solvent systems to find one where your product has high solubility at elevated temperatures and low solubility at room temperature or below.[7] Common solvents for piperidine derivatives include ethanol, isopropanol, acetonitrile, and ethyl acetate/hexanes mixtures.[6][8]
-
Slow Cooling: Allow the solution to cool slowly to promote the formation of well-defined crystals, which tend to exclude impurities more effectively.[7]
-
-
Preparative HPLC: For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) is a viable, albeit more resource-intensive, option. Both normal-phase and reversed-phase methods can be developed.
Issue 3: Chiral Purity - Separation of Enantiomers/Diastereomers
Question: My synthesis produces a racemic or diastereomeric mixture. How can I separate the stereoisomers of 1-(5-(trifluoromethyl)pyridin-2-yl)piperidin-3-amine?
Probable Causes:
-
The synthesis does not employ a stereoselective route, leading to a mixture of stereoisomers. The piperidine ring has a chiral center at the 3-position.
Solutions:
-
Chiral HPLC: This is the most common and effective method for separating enantiomers at an analytical and preparative scale.
-
Column Selection: Chiral stationary phases (CSPs) based on polysaccharides (e.g., amylose or cellulose derivatives) are often successful for separating amine enantiomers.[9]
-
Method Development: A systematic screening of different mobile phases (e.g., hexane/isopropanol, ethanol/acetonitrile) and additives (e.g., diethylamine, trifluoroacetic acid) is necessary to achieve baseline separation.[10] Pre-column derivatization with a chromophoric agent can be employed if the compound has poor UV absorbance.[10]
-
-
Diastereomeric Salt Crystallization: This classical resolution technique involves reacting the racemic amine with a chiral acid (e.g., tartaric acid, camphorsulfonic acid) to form diastereomeric salts.[11]
-
These diastereomeric salts have different physical properties, including solubility, which allows for their separation by fractional crystallization.
-
After separation, the desired enantiomer can be liberated by treatment with a base.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the typical spectral characteristics I should expect for pure 1-(5-(trifluoromethyl)pyridin-2-yl)piperidin-3-amine?
While specific NMR and mass spectrometry data can vary slightly based on the solvent and instrument, you should generally observe:
-
¹H NMR: Signals corresponding to the protons on the pyridine ring, the piperidine ring, and the amine group. The trifluoromethyl group will cause splitting of adjacent aromatic protons.
-
¹³C NMR: Resonances for all carbon atoms, with the trifluoromethyl carbon appearing as a quartet due to coupling with fluorine.
-
¹⁹F NMR: A singlet corresponding to the CF₃ group.
-
Mass Spectrometry (MS): A molecular ion peak corresponding to the exact mass of the compound.
Q2: How should I store the purified compound to ensure its stability?
1-(5-(trifluoromethyl)pyridin-2-yl)piperidin-3-amine, being an amine, can be sensitive to air and moisture.
-
Short-term storage: Store in a tightly sealed container in a cool, dry place.
-
Long-term storage: For extended periods, it is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is often recommended).[12][13]
Q3: My compound appears as an oil, but I need a solid. What can I do?
Oiling out can occur during crystallization if the compound's melting point is lower than the temperature of the crystallization solution or if the solution is supersaturated.[7]
-
Trituration: Add a poor solvent in which your compound is insoluble and stir or sonicate the mixture. This can often induce precipitation or solidification.
-
Salt Formation: Converting the free base to a salt (e.g., a hydrochloride or tartrate salt) often results in a more crystalline and stable solid. This can be achieved by treating a solution of the amine with the corresponding acid.
Q4: Are there any specific safety precautions I should take when handling this compound?
-
Handle in a well-ventilated area or a fume hood.[12]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13]
-
Avoid inhalation, ingestion, and contact with skin and eyes.[12]
III. Experimental Protocols
Protocol 1: Flash Chromatography with a Basic Modifier
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a flash chromatography column with silica gel in the chosen non-polar solvent (e.g., hexanes).
-
Mobile Phase Preparation: Prepare a mobile phase of hexanes/ethyl acetate with the addition of 0.5% triethylamine.
-
Elution: Run a gradient from a low to a high percentage of ethyl acetate, collecting fractions.
-
Analysis: Analyze the fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Diastereomeric Salt Crystallization
-
Salt Formation: Dissolve the racemic amine (1 equivalent) in a suitable solvent like ethanol. Add a solution of a chiral acid (e.g., (S)-(+)-camphorsulfonic acid, 1 equivalent) in the same solvent.[11]
-
Crystallization: Warm the resulting solution to reflux and then allow it to cool slowly to room temperature. Further cooling in an ice bath may be necessary to maximize crystal formation.[7]
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Enantiomeric Purity Analysis: Analyze the enantiomeric purity of the crystallized salt and the mother liquor by chiral HPLC.
-
Liberation of the Free Base: Dissolve the diastereomerically pure salt in water and basify with a strong base (e.g., 3M NaOH). Extract the free amine with an organic solvent (e.g., CH₂Cl₂), dry the organic layer, and concentrate to obtain the enantiomerically pure product.[11]
IV. Visualizations
Workflow for Troubleshooting Co-eluting Impurities
Caption: A logical workflow for resolving co-eluting impurities during chromatography.
Decision Tree for Purification Strategy
Caption: A decision tree to guide the selection of an appropriate purification strategy.
V. References
-
Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.
-
BenchChem. (2025). Crystallization Techniques for Piperidine-3-carbothioamide Derivatives: Application Notes and Protocols.
-
Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.
-
BenchChem. (2025). Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis.
-
BenchChem. (2025). Common side reactions in the synthesis of 4-anilinopiperidine compounds.
-
Google Patents. (n.d.). Crystals of piperidine derivatives, intermediates for production of the same, and process for producing the same.
-
Google Patents. (n.d.). CN1293055C - Piperidine derivative crystal, midbody for preparation and preparing method.
-
Kanto Chemical Co., Inc. (n.d.). New Catalysts for Reductive Amination.
-
Organic Syntheses. (2017). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2.
-
European Patent Office. (n.d.). Process for the preparation of fluorinated pyridines - EP 0192287 A2.
-
ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
-
ACS Publications. (2013). Removal of the Pyridine Directing Group from α-Substituted N-(Pyridin-2-yl)piperidines Obtained via Directed Ru-Catalyzed sp3 C–H Functionalization. The Journal of Organic Chemistry.
-
Echemi. (n.d.). 1-(5-(trifluoromethyl)pyridin-2-yl)piperidin-3-amine.
-
ACS Publications. (2021). Application of Biocatalytic Reductive Amination for the Synthesis of a Key Intermediate to a CDK 2/4/6 Inhibitor.
-
ChemRxiv. (n.d.). Pyridinium-based fluorosulfonamide reagents enabled.
-
Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Amino-3-chloro-5-(trifluoromethyl)pyridine.
-
BenchChem. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
-
Interchim. (n.d.). Purification of different Pyridines using Waters X-bridge prep column.
-
Apollo Scientific. (2022). 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine Safety Data Sheet.
-
PMC. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
-
Google Patents. (n.d.). US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
-
PubMed. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-9.
-
NextSDS. (n.d.). 1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-amine.
-
ACS Publications. (2014). 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth. Journal of Medicinal Chemistry.
-
Unife. (2023). Journal of Pharmaceutical and Biomedical Analysis.
-
MDPI. (2022). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science.
-
MDPI. (2024). Introducing Bis(5-(Trifluoromethyl)pyridin-2-yl)amine Chelating Unit via Pd-Catalyzed Amination.
-
ResearchGate. (2012). Synthesis and impurity profiling of MDMA prepared from commonly available starting materials.
-
MDPI. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin.
-
PMC. (n.d.). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions.
-
MDPI. (2022). Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions.
-
Royal Society of Chemistry. (n.d.). Chiral 1,5-disubstituted 1,2,3-triazoles – versatile tools for foldamers and peptidomimetic applications.
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- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Technical Support Center: Stability & Troubleshooting for 1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-amine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals navigate the specific physicochemical challenges associated with 1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-amine .
This molecule features an electron-deficient 5-(trifluoromethyl)pyridine ring conjugated to a piperidine system bearing a highly nucleophilic primary amine. While the trifluoromethylpyridine moiety provides excellent metabolic stability and lipophilicity[1], the isolated primary amine at the 3-position of the piperidine ring is highly susceptible to solvent-mediated degradation, oxidation, and atmospheric reactions[2][3]. This guide synthesizes field-proven insights to help you maintain the scientific integrity of your assays.
Part 1: Troubleshooting & FAQs (Causality & Mechanisms)
Q1: Why am I seeing a +44 Da mass shift in my LC-MS analysis after leaving the solution on the benchtop? Causality: This is a classic hallmark of carbamate formation. Primary amines rapidly react with dissolved atmospheric carbon dioxide (CO2) in aqueous or basic organic solutions. The nucleophilic attack of the primary amine on CO2 forms a carbamic acid intermediate, which exists in equilibrium with ammonium carbamate salts[4][5]. This alters the compound's mass, solubility, and retention time. Solution: Always prepare solutions in freshly degassed solvents. Purge the headspace of your storage vials with Argon or Nitrogen before sealing. If a carbamate adduct has already formed, gently acidifying the solution (pH < 5) and sonicating under a stream of N2 can reverse the reaction by driving off the dissolved CO2.
Q2: My compound's concentration is decreasing over time in aqueous buffer, and the solution is turning slightly yellow. What is happening? Causality: The primary amine is undergoing oxidative degradation. In the presence of dissolved oxygen (O2) and trace transition metals (e.g., Fe2+, Cu2+) commonly found in standard buffer salts, primary amines oxidize to form hydroxylamines, imines, and eventually complex polymeric degradation products[2][6]. While the electron-withdrawing nature of the trifluoromethylpyridine ring slightly reduces the electron density on the piperidine nitrogen, the primary amine remains highly vulnerable to radical-mediated oxidation[3]. Solution: Add a metal chelator like EDTA (0.1 - 1.0 mM) to your aqueous buffers to sequester catalytic trace metals. Store solutions in amber vials to prevent photo-induced radical initiation, and maintain them at -20°C.
Q3: Can I use acetone or dichloromethane (DCM) to prepare my high-concentration stock solutions? Causality: No. Acetone is a ketone that will readily undergo a condensation reaction with the primary amine to form a Schiff base (imine). DCM, especially if aged and exposed to light, generates trace amounts of phosgene and hydrochloric acid, leading to irreversible alkylation or hydrochloride salt precipitation of the amine. Solution: Use anhydrous, amine-free N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) for organic stock solutions.
Part 2: Quantitative Data Presentation
To facilitate easy comparison, the following table summarizes the primary degradation pathways, their kinetic impact under standard laboratory conditions (25°C), and the required preventative measures.
| Degradation Pathway | Environmental Trigger | Kinetic Impact (Half-life at 25°C) | Analytical Signature | Preventative Measure |
| Carbamate Formation | Atmospheric CO2, pH > 7.5 | Minutes to Hours | +44 Da mass shift (LC-MS) | Degassed solvents, Argon purge |
| Oxidative Cleavage | Dissolved O2, Trace Metals (Cu²⁺/Fe²⁺) | Days to Weeks | +16 Da (N-oxide), Yellowing | EDTA addition, Amber vials |
| Schiff Base Formation | Ketone/Aldehyde Solvents | Hours | +40 Da (Acetone adduct) | Use MeCN, DMSO, or DMF |
| Alkylation | Aged Chlorinated Solvents | Weeks | +14 Da (Methylation via impurities) | Use freshly distilled/stabilized solvents |
Part 3: Visualizing Degradation and Workflows
Mechanistic Degradation Pathways
The following diagram maps the causality between environmental triggers and the resulting structural degradation of the compound.
Primary degradation pathways of 1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-amine in solution.
Solution Preparation Workflow
To prevent the issues outlined above, adhere to this strict operational workflow.
Step-by-step workflow for the preparation and storage of ultra-stable amine solutions.
Part 4: Self-Validating Experimental Protocols
To ensure trustworthiness, your experimental setup must be a self-validating system. Do not assume your compound is stable; prove it using the protocols below.
Protocol A: Preparation of Ultra-Stable Aqueous/Organic Stock Solutions
This protocol minimizes exposure to O2, CO2, and reactive electrophiles.
-
Solvent Preparation: Transfer 10 mL of HPLC-grade Acetonitrile (MeCN) or DMSO into a clean, dry septum-capped vial.
-
Degassing: Insert a long needle connected to an Argon line directly into the solvent. Insert a short vent needle into the septum. Sparge the solvent with Argon for 15 minutes to displace dissolved O2 and CO2.
-
Dissolution: Rapidly weigh the required mass of 1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-amine and transfer it to the degassed solvent.
-
Buffer Integration (If applicable): If diluting into an aqueous assay buffer, ensure the buffer contains 0.5 mM EDTA to chelate trace metals and is pre-adjusted to pH 7.0–7.4 using non-reactive buffering agents (e.g., HEPES, avoid Tris if possible as it contains its own primary amine that can compete or complicate analysis).
-
Storage: Aliquot the solution into single-use amber glass vials. Purge the headspace of each vial with Argon before capping. Store immediately at -20°C.
Protocol B: Forced Degradation Profiling (Self-Validation)
Run this protocol once to establish the specific degradation boundaries of your batch.
-
Control Generation: Prepare a 1 mg/mL solution using Protocol A. Keep at -20°C.
-
Oxidative Stress Test: Expose a 1 mL aliquot to 0.3% H2O2 for 24 hours at room temperature.
-
CO2 Stress Test: Bubble exhaled air or pure CO2 through a 1 mL aliquot (adjusted to pH 8.0) for 10 minutes. Leave uncapped for 24 hours.
-
Analysis: Run the Control, Oxidative Stress, and CO2 Stress samples via LC-MS.
-
Validation: You should observe the intact parent mass in the Control, a +16 Da shift in the Oxidative sample, and a +44 Da shift in the CO2 sample. If your Control shows these shifts, your baseline preparation environment is compromised.
Part 5: References
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science.[Link]
-
Part 2: Solvent management: solvent stability and amine degradation in CO2 capture processes. Taylor & Francis.[Link]
-
Stability of Structurally Varied Aqueous Amines for CO2 Capture. Semantic Scholar.[Link]
-
Oxidative degradation of amine solvents for CO2 capture. The University of Texas at Austin.[Link]
-
Design of Ultra-Stable Solid Amine Adsorbents and Mechanisms of Hydroxyl Group-Dependent Deactivation for Reversible CO2 Capture from Flue Gas. PMC.[Link]
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- 5. chemrxiv.org [chemrxiv.org]
- 6. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
Technical Support Center: Investigating and Mitigating Cell Toxicity of 1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-amine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-amine. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address potential cell toxicity issues encountered during your experiments. My aim is to equip you with the scientific rationale and practical methodologies to understand, characterize, and mitigate undesired cytotoxic effects of this and structurally related compounds.
The trifluoromethylpyridine moiety is a common feature in modern medicinal chemistry, valued for its ability to enhance metabolic stability and modulate physicochemical properties.[1][2][3] However, these same properties can also contribute to off-target effects and cellular toxicity.[1] This guide will walk you through a logical, evidence-based approach to navigating these challenges.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses common initial observations and concerns when working with a novel compound that may exhibit cytotoxicity.
Question 1: I'm observing a significant decrease in cell viability in my initial screening assay with 1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-amine. How can I determine if this is a true cytotoxic effect or an artifact?
Answer: This is a critical first step. Several factors can lead to a perceived decrease in viability in common assays like those based on tetrazolium salts (e.g., MTT, XTT) or ATP content (e.g., CellTiter-Glo).
Initial Troubleshooting Steps:
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Visual Inspection via Microscopy: Before any quantitative assay, visually inspect the cells under a microscope. Look for classic signs of cell death such as rounding, detachment from the culture plate, membrane blebbing, or the presence of cellular debris.
-
Solvent Control: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically <0.5%).[4]
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Compound Precipitation: Check for any precipitation of your compound in the culture medium, as this can interfere with optical readings and lead to inconsistent results.[4] If precipitation is observed, you may need to adjust the solvent or concentration.
-
Assay Interference: Some compounds can directly interfere with the chemistry of viability assays. For example, a reducing agent could artificially increase the signal in an MTT assay. To test for this, run the assay in a cell-free system (media and compound only) to see if there is any direct reaction.
Question 2: My results are inconsistent between experiments. What are the likely sources of variability?
Answer: Reproducibility is key to reliable data. Inconsistent results often stem from subtle variations in experimental conditions.
Troubleshooting Checklist for Reproducibility:
-
Cell Health and Passage Number: Use cells that are in a consistent, logarithmic growth phase. Avoid using cells that are over-confluent or have been passaged too many times, as this can alter their sensitivity to compounds.[4]
-
Reagent Preparation: Prepare fresh reagents whenever possible. If using frozen stocks, avoid multiple freeze-thaw cycles.[4] For the test compound, consider preparing single-use aliquots of your stock solution. Storing drug solutions in media, especially with serum, is not recommended as the compound may interact with media components.[5]
-
Standardized Timelines: Ensure precise and consistent incubation times for cell seeding, compound treatment, and assay reagent addition.[4]
-
Edge Effects: The outer wells of a microplate are prone to evaporation and temperature fluctuations. To mitigate this, fill the perimeter wells with sterile PBS or media without cells and do not use them for experimental data.[4]
Question 3: How do I choose the right concentration range for my initial cytotoxicity experiments?
Answer: A broad dose-response analysis is crucial. Start with a wide range of concentrations, for example, from 0.01 µM to 100 µM, using a semi-log dilution series. This will help you identify the IC50 (the concentration at which 50% of cell viability is inhibited) and the therapeutic window of your compound.
| Parameter | Recommendation | Rationale |
| Starting Concentration | 100 µM (or lower if solubility is an issue) | To ensure you capture the full dose-response curve. |
| Dilution Factor | 1:3 or 1:5 | Provides sufficient data points to accurately determine the IC50. |
| Lowest Concentration | 0.01 µM or lower | To establish a no-effect concentration. |
| Solvent Concentration | Keep below 0.5% (e.g., for DMSO) | To avoid solvent-induced cytotoxicity.[4] |
Part 2: Mechanistic Investigation of Cell Toxicity
Once you have confirmed a reproducible cytotoxic effect, the next step is to understand the underlying mechanism. The two primary modes of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death).
Question 4: How can I determine if 1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-amine is inducing apoptosis or necrosis?
Answer: There are several assays that can differentiate between these two cell death pathways. A multi-parametric approach is often the most informative.
Recommended Assays:
-
Annexin V/Propidium Iodide (PI) Staining: This is a gold-standard flow cytometry-based assay.
-
Annexin V-positive, PI-negative cells: Early apoptotic cells.
-
Annexin V-positive, PI-positive cells: Late apoptotic or necrotic cells.
-
Annexin V-negative, PI-positive cells: Necrotic cells.
-
-
Caspase Activity Assays: Apoptosis is executed by a family of proteases called caspases.[6][7][8] Measuring the activity of initiator caspases (caspase-8 for the extrinsic pathway, caspase-9 for the intrinsic pathway) and executioner caspases (caspase-3/7) can confirm apoptosis and provide insight into the initiating pathway.[6][7][8]
Experimental Workflow: Differentiating Apoptosis and Necrosis
Caption: Workflow for characterizing the mechanism of cell death.
Question 5: My data suggests apoptosis. How can I investigate the specific apoptotic pathway involved?
Answer: Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway.[6][8][9]
-
Extrinsic Pathway: This pathway is triggered by the binding of extracellular ligands to death receptors on the cell surface, leading to the activation of caspase-8.[8][9]
-
Intrinsic Pathway: This pathway is initiated by intracellular stress, such as DNA damage or oxidative stress, which leads to the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9.[8][9]
By measuring the activity of caspase-8 and caspase-9, you can determine which pathway is being activated by your compound.[7]
Signaling Pathways: Intrinsic vs. Extrinsic Apoptosis
Caption: Simplified overview of apoptotic signaling pathways.
Question 6: Could reactive oxygen species (ROS) be involved in the observed cytotoxicity?
Answer: Yes, the generation of reactive oxygen species (ROS) is a common mechanism of drug-induced toxicity.[10][11] ROS are highly reactive molecules that can damage cellular components like DNA, proteins, and lipids, ultimately leading to cell death through apoptosis or necrosis.[10][12][13]
How to Investigate ROS Involvement:
-
ROS Detection Assays: Use fluorescent probes like DCFDA or CellROX to directly measure intracellular ROS levels after compound treatment.
-
Co-treatment with Antioxidants: Perform a rescue experiment by co-treating your cells with the compound and an antioxidant like N-acetylcysteine (NAC). If the antioxidant mitigates the cytotoxicity, it strongly suggests the involvement of ROS.
Part 3: Mitigation Strategies
If the observed cytotoxicity is an undesirable off-target effect, there are several strategies you can employ to mitigate it.
Question 7: How can I reduce the off-target cytotoxicity of my compound while preserving its on-target activity?
Answer: This is a common challenge in drug development. The goal is to improve the therapeutic index of your compound.
Mitigation Approaches:
-
Dose Optimization: The most straightforward approach is to use the lowest effective concentration of your compound that elicits the desired on-target effect. A detailed dose-response curve for both on-target activity and off-target toxicity is essential.[14]
-
Structural Modification: The trifluoromethyl group significantly impacts the lipophilicity and electron distribution of the pyridine ring, which can influence off-target binding.[1][3] If you have medicinal chemistry support, consider synthesizing analogs with modifications to the piperidine or trifluoromethylpyridine moieties to enhance selectivity.[15]
-
Combination Therapy: In some cases, combining your primary compound with a second agent that counteracts the toxic effects can be a viable strategy. For example, if cardiotoxicity is a concern, co-administration of a cardioprotective agent could be explored.[16]
-
Alternative Delivery Systems: Encapsulating the compound in a nanoparticle or liposome-based delivery system can alter its biodistribution and reduce exposure to non-target tissues, thereby lowering systemic toxicity.
Question 8: I suspect my compound might have cardiotoxic liabilities. What are the appropriate in vitro models to assess this?
Answer: Cardiotoxicity is a serious concern in drug development.[17][18] Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are becoming the gold standard for in vitro cardiotoxicity assessment.[17][19] These cells form a spontaneously beating monolayer and can be used to assess various parameters of cardiac function.[17]
Key Cardiotoxicity Assays using hiPSC-CMs:
| Assay Type | Parameter Measured | Technology |
| Calcium Flux Assays | Changes in intracellular calcium oscillations | Kinetic fluorescence plate readers (e.g., FLIPR)[17] |
| Electrophysiology | Changes in action potential duration and arrhythmias | Multi-electrode arrays (MEAs) |
| Viability/Cytotoxicity | Cell death and metabolic activity | High-content imaging, ATP assays[19] |
| Contractility Assays | Changes in beating rate and force | Video microscopy and image analysis |
Part 4: Detailed Experimental Protocols
Protocol 1: General Cell Viability Assay using a Tetrazolium-Based Reagent (e.g., MTT)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[4][20]
-
Compound Treatment: Prepare serial dilutions of 1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-amine in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only and medium-only controls.[21]
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add the MTT reagent to each well and incubate for 1-4 hours, allowing viable cells to convert the MTT into formazan crystals.[20]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.[21]
-
Data Analysis: Correct for background by subtracting the absorbance of the medium-only wells. Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Caspase-3/7 Activity Assay
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. It is advisable to use an opaque-walled plate to minimize background fluorescence.
-
Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions. This typically involves a luminogenic substrate in a buffer.
-
Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add the caspase-3/7 reagent to each well.
-
Incubation: Incubate the plate at room temperature for the recommended time (e.g., 1-2 hours), protected from light.
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Increased luminescence is indicative of increased caspase-3/7 activity and apoptosis. Normalize the results to the number of viable cells if necessary.
References
-
Molavian, H. R., et al. (2016). Drug-induced reactive oxygen species (ROS) rely on cell membrane properties to exert anticancer effects. Scientific Reports, 6, 27439. [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
-
Julien, O., & Wells, J. A. (2017). Quantitative profiling of caspase-cleaved substrates reveals different drug-induced and cell-type patterns in apoptosis. PNAS, 114(8), E1387-E1396. [Link]
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Lee, S., et al. (2013). Simultaneous quantitative monitoring of drug-induced caspase cascade pathways in carcinoma cells. Integrative Biology, 5(5), 764-772. [Link]
-
ResearchGate. (n.d.). Common Experimental Models for Myocardial Toxicity Assessment. Retrieved from [Link]
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Herrmann, J., et al. (2021). Preclinical Models of Cancer Therapy–Associated Cardiovascular Toxicity: A Scientific Statement From the American Heart Association. Circulation Research, 128(9), e113-e137. [Link]
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Fischer, U., et al. (2003). Caspases: pharmacological manipulation of cell death. Journal of Clinical Investigation, 112(7), 982-991. [Link]
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Kovács, A., et al. (2024). The Current State of Realistic Heart Models for Disease Modelling and Cardiotoxicity. International Journal of Molecular Sciences, 25(17), 9186. [Link]
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Deavall, D. G., et al. (2012). Drug-Induced Oxidative Stress and Toxicity. Journal of Toxicology, 2012, 645460. [Link]
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Reed, J. C. (2004). Caspase Activation Pathways: an Overview. In Holland-Frei Cancer Medicine. 6th edition. BC Decker. [Link]
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Hardy, J. A., & Wells, J. A. (2004). Caspases as Targets for Anti-Inflammatory and Anti-Apoptotic Drug Discovery. Journal of Medicinal Chemistry, 47(12), 2911-2922. [Link]
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Molecular Devices. (n.d.). Cardiotoxicity, Cardiac Toxicity. Retrieved from [Link]
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IntechOpen. (2022). Experimental Model of Cardiotoxicity. Retrieved from [Link]
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ResearchGate. (n.d.). Role of reactive oxygen species (ROS) in different types of cell death... Retrieved from [Link]
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ResearchGate. (n.d.). Minimizing the off-target reactivity of covalent kinase inhibitors by... Retrieved from [Link]
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Kim, J., et al. (2013). Role of Reactive Oxygen Species in Cell Death Pathways. Journal of Cancer Prevention, 18(1), 11-18. [Link]
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Patsnap. (2025). How can off-target effects of drugs be minimised? Retrieved from [Link]
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Redza-Dutordoir, M., & Averill-Bates, D. A. (2016). Reactive Oxygen Species (ROS) Regulates Different Types of Cell Death by Acting as a Rheostat. Redox Biology, 9, 1-12. [Link]
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Schmidt, F., et al. (2025). Off-target mapping enhances selectivity of machine learning-predicted CK2 inhibitors. bioRxiv. [Link]
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Kairos Discovery. (n.d.). Overcoming Limitations of Kinase Inhibitors in Cancer Therapy. Retrieved from [Link]
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Drug-induced cytotoxicity prediction in muscle cells, an application of the Cell Painting assay - PMC. (n.d.). Retrieved from [Link]
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Drug-induced cytotoxicity prediction in muscle cells, an application of the Cell Painting assay - bioRxiv.org. (2024, February 11). Retrieved from [Link]
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Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. Retrieved from [Link]
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Safe handling of cytotoxics: guideline recommendations - PMC. (n.d.). Retrieved from [Link]
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An, W. F., & Tolliday, N. (2010). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Methods in molecular biology (Clifton, N.J.) (Vol. 648, pp. 239–251). [Link]
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Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. Retrieved from [Link]
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Valiathan, C., McFaline, J. L., & Samson, L. D. (2012). A rapid survival assay to measure drug-induced cytotoxicity and cell cycle effects. DNA repair, 11(1), 92–98. [Link]
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ResearchGate. (2013, May 23). Can I store the drug solution made in cell culture media? Retrieved from [Link]
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(PDF) Drug-induced cytotoxicity prediction in muscle cells, an application of the Cell Painting assay - ResearchGate. (2025, March 31). Retrieved from [Link]
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Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC. (n.d.). Retrieved from [Link]
-
Chen, J., et al. (2018). Discovery of 1-(4-((3-(4-methylpiperazin-1-yl)propyl)amino)benzyl)-5-(trifluoromethyl)pyridin-2(1H)-one, an orally active multi-target agent for the treatment of diabetic nephropathy. Bioorganic & medicinal chemistry letters, 28(2), 222–229. [Link]
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Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC. (n.d.). Retrieved from [Link]
-
Baffert, F., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 60(17), 7239-7253. [Link]
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GUIDELINES FOR THE USE OF CYTOTOXIC OR CHEMOTHERAPEUTIC DRUGS - Environmental Health & Safety. (n.d.). Retrieved from [Link]
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Amporndanai, K., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Toxicological Sciences, 171(2), 336-348. [Link]
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5‐(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2- amine (PQR309... (2017, August 22). Retrieved from [Link]
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Guidance-on-Handling-Cytotoxics-Ed-1-July-2018.pdf. (2018, July 1). Retrieved from [Link]
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Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC. (n.d.). Retrieved from [Link]
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FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. (2022, October 11). Retrieved from [Link]
-
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth | Journal of Medicinal Chemistry - ACS Publications. (2014, January 22). Retrieved from [Link]
-
Toxic Encephalopathy and Methemoglobinemia after 5-Amino-2-(trifluoromethyl)pyridine Poisoning - PubMed. (2022, October 28). Retrieved from [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (2025, July 18). Retrieved from [Link]
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Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring - Semantic Scholar. (2021, December 16). Retrieved from [Link]
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- 9. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Drug-Induced Oxidative Stress and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. KoreaMed Synapse [synapse.koreamed.org]
- 12. researchgate.net [researchgate.net]
- 13. Reactive Oxygen Species (ROS) Regulates Different Types of Cell Death by Acting as a Rheostat - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. ahajournals.org [ahajournals.org]
- 17. Cardiotoxicity, Cardiac Toxicity | Molecular Devices [moleculardevices.com]
- 18. Experimental Model of Cardiotoxicity | IntechOpen [intechopen.com]
- 19. mdpi.com [mdpi.com]
- 20. dojindo.com [dojindo.com]
- 21. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Technical Support Center: Optimizing Oral Bioavailability of Trifluoromethylpyridine (TFMP) Compounds
Introduction
Trifluoromethylpyridine (TFMP) motifs are privileged scaffolds in modern drug discovery, featured prominently in FDA-approved therapeutics such as the PI3K inhibitor Alpelisib and the androgen receptor inhibitor Apalutamide[1]. While the strongly electron-withdrawing and lipophilic nature of the trifluoromethyl (CF₃) group enhances target binding and passive membrane permeability, it frequently introduces downstream pharmacokinetic (PK) liabilities—namely, poor aqueous solubility and erratic oral absorption[2].
This technical support guide is designed for drug development professionals to troubleshoot, validate, and resolve oral bioavailability bottlenecks in TFMP-containing candidates.
Section 1: Troubleshooting Guides & FAQs
Q1: My TFMP derivative shows excellent Caco-2 permeability but oral bioavailability (F%) in rodent models is <10%. What is driving this, and how do I fix it? Causality: The CF₃ group significantly increases the lipophilicity (logP/logD) of the pyridine scaffold[2]. While this drives high passive transcellular permeability, it severely depresses thermodynamic solubility, pushing the compound into Biopharmaceutics Classification System (BCS) Class II. The drug essentially precipitates in the gastrointestinal tract before it can be absorbed. Solution: Shift from property-based molecular optimization to solid form optimization[3].
-
Amorphous Solid Dispersions (ASDs): Convert the crystalline API into an amorphous state using spray drying with hydrophilic polymers. This can increase kinetic solubility by orders of magnitude.
-
Nanosizing/Cryo-milling: Reduce the particle size to <200 nm to exponentially increase the surface area-to-volume ratio, thereby accelerating the dissolution rate according to the Noyes-Whitney equation[4].
Q2: I incorporated a CF₃ group to block CYP450 metabolism, but my compound still exhibits rapid hepatic clearance. Why? Causality: The carbon-fluorine bond is exceptionally strong, making the specific CF₃-substituted site highly resistant to oxidative metabolism[2]. However, the strong electron-withdrawing effect of the CF₃ group alters the electron density of the entire pyridine ring. This can inadvertently activate adjacent unsubstituted positions (e.g., ortho or para to the pyridine nitrogen) to alternative CYP450-mediated oxidation or nucleophilic attack. Solution: Conduct an in vitro liver microsomal stability assay (see Protocol 1) coupled with metabolite identification (MetID) via LC-MS/MS[5]. Once the alternative metabolic hotspot is identified, employ bioisosteric replacement or introduce steric hindrance (e.g., adding a methyl or fluorine group) at the vulnerable site.
Q3: How do I select the right formulation technology for a highly crystalline, poorly soluble TFMP compound? Causality: Formulation selection depends heavily on the compound's melting point (Tₘ) and glass transition temperature (T_g). High Tₘ compounds require excessive energy to break the crystal lattice, making them prone to recrystallization. Solution: If the Tₘ/T_g ratio is high, lipid-based formulations (e.g., Self-Microemulsifying Drug Delivery Systems - SMEDDS) or cyclodextrin complexation are preferred over ASDs, as they bypass the need to maintain the amorphous state and directly encapsulate the hydrophobic TFMP core[4].
Section 2: Experimental Workflows & Protocols
Protocol 1: In Vitro Liver Microsomal Stability Assay (Self-Validating System)
Purpose: To quantify the intrinsic clearance (CL_int) and half-life (T₁/₂) of TFMP compounds, validating whether poor bioavailability is driven by first-pass metabolism[5]. Self-Validation Mechanism: This protocol mandates a positive control (Verapamil for high clearance) and a negative control (Warfarin for low clearance) to ensure enzymatic viability across the assay.
Step-by-Step Methodology:
-
Preparation: Thaw Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) on ice. Prepare a 1 mg/mL microsomal protein suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.
-
Pre-Incubation: Add the TFMP test compound (final concentration: 1 µM, DMSO < 0.1% v/v) to the suspension. Pre-incubate at 37°C for 5 minutes.
-
Initiation: Initiate the metabolic reaction by adding NADPH (final concentration: 1 mM).
-
Sampling & Quenching: Extract 50 µL aliquots at specific timepoints (0, 5, 15, 30, 45, and 60 minutes). Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Centrifugation: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C to precipitate proteins.
-
Analysis: Analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining compound percentage versus time to calculate the elimination rate constant (k), T₁/₂, and CL_int.
Protocol 2: Preparation of Amorphous Solid Dispersions (ASD) via Spray Drying
Purpose: To enhance the kinetic solubility of BCS Class II TFMP compounds[3].
-
Solvent Selection: Dissolve the TFMP API and a selected polymer (e.g., HPMCAS) in a volatile organic solvent (e.g., Dichloromethane/Methanol 1:1 v/v) at a 1:3 API-to-polymer mass ratio.
-
Atomization: Feed the solution into a spray dryer nozzle (e.g., Büchi B-290) at a controlled feed rate (5 mL/min).
-
Drying: Set the inlet temperature to 80°C (above the solvent boiling point) and the aspirator to 100% to ensure rapid solvent evaporation, freezing the API in its amorphous state.
-
Collection & Secondary Drying: Collect the resulting powder from the cyclone and subject it to vacuum drying at 40°C for 24 hours to remove residual solvents.
Section 3: Data Presentation
Table 1: Physicochemical and Pharmacokinetic Properties of Representative TFMP Derivatives (Data synthesized from recent pharmacological evaluations[1][5])
| Compound Type | Target / Indication | LogP (Est.) | Microsomal T₁/₂ (Human) | Oral Bioavailability (F%) | Primary Bioavailability Enhancer |
| Compound 17p | PI3K Inhibitor (Oncology) | 3.5 - 4.2 | 127.9 min | 46.2% | Favorable intrinsic metabolic stability |
| Alpelisib | PI3K Inhibitor (Oncology) | 2.8 - 3.1 | > 180 min | ~99% | Optimized pKa and lipophilicity balance |
| Apalutamide | Androgen Receptor (Oncology) | 4.0 - 4.5 | > 120 min | ~100% | Solid form formulation (Micronization) |
Section 4: Visualizations
Diagnostic workflow for resolving poor oral bioavailability in TFMP compounds.
Step-by-step logical flow of the in vitro liver microsomal stability assay.
References
-
Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers.5
-
The Pivotal Role of the Trifluoromethyl Group in Pyridine Derivatives: A Technical Guide for Drug Discovery Professionals. Benchchem.2
-
FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI.1
-
Solid Form Strategies for Increasing Oral Bioavailability. Drug Hunter.3
-
Pharmaceutical Technologies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Walsh Medical Media.4
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]
Addressing metabolic instability of piperidine-containing compounds
Title: Technical Support Center: Troubleshooting Piperidine Metabolic Instability
Introduction: As a Senior Application Scientist, I frequently encounter drug discovery programs stalled by the rapid clearance of piperidine-containing leads. Piperidine is a privileged scaffold, present in numerous FDA-approved drugs, but its susceptibility to cytochrome P450 (CYP450) mediated metabolism often results in poor pharmacokinetic profiles. This guide provides mechanistic insights, structural troubleshooting strategies, and self-validating experimental protocols to overcome piperidine metabolic instability.
Section 1: Mechanistic Troubleshooting & Structural Solutions
Q1: My piperidine-containing lead exhibits high intrinsic clearance in human liver microsomes (HLM). What are the primary metabolic liabilities I should investigate?
A1: The piperidine ring is highly susceptible to oxidative metabolism, primarily driven by CYP3A4 and CYP2D6[1]. The causality stems from the electron-rich nature of the nitrogen atom, which facilitates electron abstraction by the CYP450 heme iron (Compound I). This initiates three primary pathways:
-
α -Carbon Oxidation: The most common liability. Abstraction of a hydrogen atom at the C2 or C6 position leads to an unstable carbinolamine intermediate, which either opens to an aminoaldehyde or oxidizes further to a lactam.
-
N-Dealkylation: If your piperidine is N-alkylated (e.g., 4-aminopiperidines), CYP3A4 frequently catalyzes the hydroxylation of the exocyclic α -carbon, resulting in the cleavage of the alkyl group [2].
-
N-Oxidation: Direct oxidation of the piperidine nitrogen by Flavin-containing monooxygenases (FMOs) or CYPs to form an N-oxide.
Q2: I need to block α -oxidation but cannot afford to lose the basicity or the 3D vector of the piperidine ring. What are the most effective structural interventions?
A2: When simple lipophilicity reduction (lowering cLogP) fails, structural rigidification and electronic deactivation are the most reliable strategies.
-
Steric Shielding & Fluorination: Introducing methyl groups at the α -positions (e.g., 2,2,6,6-tetramethylpiperidine) sterically hinders CYP access. Alternatively, gem-difluorination (e.g., 3,3-difluoropiperidine or 4,4-difluoropiperidine) inductively withdraws electron density from the nitrogen, raising the oxidation potential and blocking metabolism at the specific carbon [3].
-
Spirocyclic Bioisosteres: If the piperidine ring itself is fundamentally unstable in your chemotype, replace it with strained spirocyclic bioisosteres. For example, 2-azaspiro[3.3]heptane and 1-azaspiro[3.3]heptane maintain the basicity and exit vectors of piperidine but offer significantly enhanced metabolic stability due to the high ring-strain-induced C-H bond strength, which resists oxidative cleavage [4].
-
Heteroatom Substitution: Replacing a methylene unit with an oxygen (morpholine) or a nitrogen (piperazine) reduces the pKa slightly and lowers lipophilicity, which often translates to a 10-fold or greater improvement in microsomal stability [5].
Caption: Logical relationship between piperidine CYP450 metabolic liabilities and structural rescue strategies.
Data Summary: Comparative Properties of Piperidine and Bioisosteres To guide your scaffold hopping, the following table synthesizes the physicochemical and metabolic impacts of replacing a standard piperidine ring [4, 5, 6].
| Scaffold / Bioisostere | Relative Basicity (pKa) | Lipophilicity ( Δ cLogP) | Metabolic Stability (HLM t1/2 ) | Primary Advantage |
| Piperidine (Parent) | ~9.5 - 10.5 | Baseline (0.0) | Low (< 10 min) | High synthetic tractability |
| 4,4-Difluoropiperidine | ~7.5 - 8.5 | +0.2 to +0.5 | Moderate (~20-30 min) | Blocks C4 oxidation, lowers pKa |
| Morpholine | ~8.3 - 8.5 | -0.8 to -1.0 | High (> 45 min) | Lowers lipophilicity, reduces CYP affinity |
| Piperazine | ~9.8 (N1), ~5.6 (N2) | -1.0 to -1.2 | High (> 45 min) | Provides additional H-bond vector |
| 2-Azaspiro[3.3]heptane | ~9.0 - 9.5 | -0.1 to +0.1 | High (> 60 min) | Maintains 3D vectors, resists oxidation |
| 1-Azaspiro[3.3]heptane | ~9.0 - 9.5 | -0.1 to +0.1 | Very High (> 60 min) | Superior intrinsic clearance profile |
Section 2: Experimental Troubleshooting & Protocol Design
Q3: My in vitro microsomal stability assays are yielding highly variable half-life ( t1/2 ) data for my piperidine analogs. How do I build a self-validating protocol to ensure the data is trustworthy?
A3: Variability in liver microsome assays usually stems from inconsistent enzyme activity, improper cofactor regeneration, or non-specific binding. A self-validating system must internally control for non-CYP degradation and verify the catalytic competence of the microsomes in every run [5].
Here is the rigorously designed, self-validating methodology for the Liver Microsomal Stability Assay :
Step 1: Preparation of the Incubation Matrix
-
Buffer: Prepare 100 mM Potassium Phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2 . Causality: MgCl2 is an essential cofactor for the NADPH-cytochrome P450 reductase, which transfers electrons to the CYP heme.
-
Microsomes: Thaw Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) on ice. Dilute to a working concentration of 0.5 mg/mL protein in the buffer.
Step 2: Implementation of Self-Validating Controls You must include three parallel reaction arms:
-
Test Article Arm: 1 μ M Test Compound + Microsomes + NADPH.
-
Positive Control Arm: 1 μ M Verapamil or Dextromethorphan + Microsomes + NADPH. Validation: Verapamil is a known high-clearance CYP3A4 substrate. If Verapamil does not clear rapidly ( t1/2 < 15 min), the microsomes are inactive, and the entire plate must be rejected.
-
Negative (NADPH-Minus) Control Arm: 1 μ M Test Compound + Microsomes + Buffer (NO NADPH). Validation: This isolates CYP-mediated metabolism from chemical instability or non-CYP enzymatic degradation (e.g., esterases). If the compound disappears in this arm, the instability is not CYP-driven.
Step 3: Reaction Initiation and Time-Course Sampling
-
Pre-incubate the plates at 37°C for 10 minutes.
-
Initiate the reaction by adding the NADPH Regenerating System (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase). Causality: A regenerating system is superior to direct NADPH addition because NADPH degrades rapidly at 37°C, which would artificially halt metabolism and falsely inflate the compound's apparent stability.
-
At designated time points (0, 5, 15, 30, 45, and 60 minutes), transfer 50 μ L of the reaction mixture into 150 μ L of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The organic solvent instantly denatures the CYP proteins, quenching the reaction.
Step 4: LC-MS/MS Analysis and Kinetic Calculation
-
Centrifuge the quenched plates at 4000 rpm for 15 minutes to pellet the precipitated proteins.
-
Analyze the supernatant via LC-MS/MS.
-
Plot the natural logarithm ( ln ) of the percentage of parent compound remaining versus time. The slope ( k ) yields the half-life: t1/2=−0.693/k . Calculate Intrinsic Clearance ( CLint ) as (0.693/t1/2)×(1/0.5 mg/mL) .
Caption: Self-validating experimental workflow for evaluating in vitro microsomal stability.
References
-
Stepan, A. F., & Obach, R. S. (2021). CHAPTER 9: Cytochrome P450 Metabolism. In The Medicinal Chemist's Guide to Solving ADMET Challenges. The Royal Society of Chemistry.[Link]
-
Wang, J., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(8), 638–643.[Link]
-
Gleave, R. J., et al. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 55(7), 2945-2994.[Link]
Cross-reactivity profiling of 1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-amine
An In-Depth Technical Guide to Cross-Reactivity Profiling of Novel Kinase Inhibitors: A Comparative Analysis of a Putative Compound, 1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-amine
Introduction: The Imperative of Selectivity in Kinase Inhibitor Development
The development of small molecule kinase inhibitors has revolutionized targeted therapy, particularly in oncology. However, the high degree of conservation within the ATP-binding site across the human kinome presents a significant challenge: achieving target selectivity.[1] Cross-reactivity with unintended kinase targets, or even non-kinase proteins, can lead to a spectrum of outcomes, from unexpected therapeutic benefits (polypharmacology) to severe off-target toxicities.[2][3] Therefore, a rigorous and early assessment of a compound's selectivity profile is not merely a regulatory hurdle but a cornerstone of rational drug design and a critical step in de-risking a drug discovery program.[4]
This guide provides a comprehensive framework for the cross-reactivity profiling of novel kinase inhibitors, using the hypothetical compound 1-(5-(trifluoromethyl)pyridin-2-yl)piperidin-3-amine, hereafter referred to as "Compound X," as an illustrative example. We will detail the strategic selection of screening panels, provide step-by-step experimental protocols, and offer a comparative analysis against established inhibitors, thereby equipping researchers with the knowledge to thoroughly characterize their own lead compounds.
The Strategic Approach to Cross-Reactivity Profiling
A robust cross-reactivity profiling strategy is typically tiered, beginning with broad, single-concentration screening and progressing to more focused, quantitative assessments for identified "hits".[5] This approach is both cost-effective and efficient in narrowing down the potential off-targets from the vast landscape of the human kinome.
In Silico Profiling: A Cost-Effective First Pass
Before embarking on expensive and time-consuming wet-lab experiments, computational methods can provide valuable predictive insights into a compound's likely off-targets.[6] These in silico approaches leverage the growing body of structural and bioactivity data to predict interactions based on chemical similarity and protein structure.[7]
Methodology:
-
Ligand-Based Approaches: Utilize chemical similarity searching against databases like PubChem or ChEMBL to identify known compounds with similar scaffolds to Compound X. The targets of these similar compounds are potential off-targets for Compound X.
-
Structure-Based Approaches: If a crystal structure of the primary target in complex with an inhibitor is available, or can be reliably modeled, docking studies can be performed. Compound X can be computationally docked against a panel of kinase structures to predict binding affinities. Machine learning models, such as X-ReactKIN, can also be employed to predict cross-reactivity across the kinome.[8][9]
While predictive, in silico methods are not a substitute for experimental validation but serve to guide the design of subsequent in vitro screening panels.[6]
In Vitro Cross-Reactivity Profiling: The Experimental Core
The cornerstone of selectivity assessment is the direct measurement of a compound's activity against a large and diverse panel of purified kinases.[5] Several specialized contract research organizations (CROs) offer large-scale kinase profiling services, often screening against panels of over 400 kinases.[5]
Primary Screening: A Broad Kinome Scan
The initial step is a high-throughput screen (HTS) of the compound at a single, relatively high concentration (e.g., 1 or 10 µM) against a broad kinase panel.[10] The goal is to identify any kinase that is significantly inhibited.
Experimental Protocol: Radiometric Kinase Assay ([³³P]-ATP Filter Binding)
The radiometric assay is widely considered the "gold standard" for its sensitivity and direct measurement of enzymatic activity.[4]
-
Reaction Setup: In a 96- or 384-well plate, combine the kinase, a suitable substrate (peptide or protein), and a buffer containing MgCl₂ and other necessary cofactors.
-
Compound Addition: Add Compound X to the desired final concentration (e.g., 10 µM). Include a positive control (a known inhibitor for that kinase) and a negative control (DMSO vehicle).
-
Initiation of Reaction: Start the kinase reaction by adding ATP, including a tracer amount of radiolabeled [³³P]-ATP. Incubate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Termination and Capture: Stop the reaction by adding a solution like phosphoric acid. Transfer the reaction mixture to a filter plate (e.g., phosphocellulose or glass fiber) that captures the phosphorylated substrate.
-
Washing: Wash the filter plate multiple times to remove unincorporated [³³P]-ATP.
-
Detection: Add a scintillant to the dried filter plate and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control.
A common threshold for identifying a "hit" in the primary screen is >70% inhibition at the tested concentration.[5]
Secondary Screening: Determining Potency (IC₅₀)
For all kinases identified as hits in the primary screen, the next step is to determine the half-maximal inhibitory concentration (IC₅₀).[5] This provides a quantitative measure of the compound's potency against each off-target.
Experimental Protocol: IC₅₀ Determination
This protocol follows the same principles as the primary screen but with a range of compound concentrations.
-
Serial Dilution: Prepare a serial dilution of Compound X, typically in 10-point, half-log increments (e.g., from 100 µM down to 1 nM).
-
Assay Performance: Perform the radiometric kinase assay as described above for each concentration of Compound X.
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Comparative Analysis: Benchmarking Compound X
To contextualize the selectivity of Compound X, it is essential to compare its performance against other known inhibitors of the primary target. For this hypothetical example, let's assume Compound X is a putative inhibitor of Tyrosine Kinase A (TKA). We will compare it to two well-characterized TKA inhibitors, Inhibitor A (highly selective) and Inhibitor B (less selective).
| Kinase | Compound X (IC₅₀, nM) | Inhibitor A (IC₅₀, nM) | Inhibitor B (IC₅₀, nM) |
| TKA (Primary Target) | 5 | 2 | 8 |
| TKB | 85 | >10,000 | 50 |
| TKC | 500 | >10,000 | 150 |
| Ser/Thr Kinase 1 | >10,000 | >10,000 | 2,500 |
| Ser/Thr Kinase 2 | 1,200 | >10,000 | 800 |
Quantifying Selectivity: The Selectivity Score
A common metric for quantifying selectivity is the Selectivity Score (S-score). It is calculated by dividing the number of kinases inhibited above a certain threshold (e.g., 90% at 1 µM) by the total number of kinases tested. A lower S-score indicates higher selectivity.
Another useful metric is the simple ratio of IC₅₀ values between an off-target and the primary target. For example, the selectivity of Compound X for TKA over TKB is 85 nM / 5 nM = 17-fold.
Cellular Assays: Confirming Target Engagement and Off-Target Effects
Biochemical assays with purified enzymes are essential, but they do not fully recapitulate the complexity of a cellular environment. Therefore, it is crucial to validate the findings in cell-based assays.[11]
Experimental Protocol: Western Blot for Phospho-Protein Levels
-
Cell Culture: Culture a cell line that is dependent on the activity of the primary target (TKA) for a specific signaling event (e.g., phosphorylation of a downstream substrate).
-
Compound Treatment: Treat the cells with increasing concentrations of Compound X, Inhibitor A, and Inhibitor B for a defined period.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated form of the TKA substrate and for the total amount of the substrate protein.
-
Detection and Analysis: Use a chemiluminescent or fluorescent detection system to visualize the protein bands. Quantify the band intensities to determine the concentration-dependent inhibition of TKA activity in a cellular context.
This same approach can be applied to cell lines where a known off-target is active to confirm the cellular consequences of off-target inhibition.
Visualizing the Workflow and Data
Clear visualization of the experimental workflow and data is critical for interpretation and communication.
Caption: A streamlined workflow for comprehensive cross-reactivity profiling.
Caption: Comparative selectivity profile of Compound X against key on- and off-targets.
Conclusion: An Integrated View of Selectivity
The cross-reactivity profiling of a novel inhibitor like Compound X is a multi-faceted process that integrates computational prediction, broad biochemical screening, and targeted cellular validation. By systematically identifying and quantifying off-target interactions, researchers can build a comprehensive selectivity profile. This profile is not only crucial for predicting potential toxicities but also for understanding the complete pharmacological footprint of the molecule. Comparing this profile against established drugs provides essential context and guides the subsequent stages of lead optimization and preclinical development, ultimately increasing the probability of success in delivering a safe and effective therapeutic agent.
References
-
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Available at: [Link]
-
Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. Available at: [Link]
-
How can off-target effects of drugs be minimised? - Patsnap Synapse. Available at: [Link]
-
Protein Kinase Inhibitors - Selectivity or Toxicity? - IntechOpen. Available at: [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. Available at: [Link]
-
In silico off-target profiling for enhanced drug safety assessment - PMC - NIH. Available at: [Link]
-
Identifying off-target effects and hidden phenotypes of drugs in human cells - PubMed. Available at: [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Available at: [Link]
-
Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors | Journal of Chemical Information and Modeling - ACS Publications. Available at: [Link]
-
Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile - Books. Available at: [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. Available at: [Link]
-
Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors - PubMed. Available at: [Link]
-
Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach - PMC. Available at: [Link]
-
Structure-Based Study to Overcome Cross-Reactivity of Novel Androgen Receptor Inhibitors. Available at: [Link]
-
Cross-Reactivity Virtual Profiling of the Human Kinome by X-ReactKIN: A Chemical Systems Biology Approach | Molecular Pharmaceutics - ACS Publications. Available at: [Link]
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In the landscape of modern drug discovery, the characterization of a compound's selectivity is as critical as the determination of its potency. A highly potent compound with poor selectivity can lead to off-target effects, resulting in unforeseen toxicities and a narrow therapeutic window. This guide provides an in-depth, technically-grounded framework for evaluating the selectivity of the novel small molecule, 1-(5-(trifluoromethyl)pyridin-2-yl)piperidin-3-amine.
The structural motif of a substituted piperidine connected to a pyridine ring is a privileged scaffold in medicinal chemistry, frequently associated with kinase inhibitory activity. The trifluoromethyl group often enhances metabolic stability and binding affinity.[1][2] Based on these structural features, we hypothesize that 1-(5-(trifluoromethyl)pyridin-2-yl)piperidin-3-amine is a protein kinase inhibitor. For the purpose of this guide, we will designate its primary, intended target as "Kinase X."
However, the journey of a drug candidate does not end with the identification of its primary target. A rigorous assessment of its interactions with other, related proteins is paramount. This guide will therefore detail a multi-faceted approach to building a comprehensive selectivity profile, encompassing both biochemical and cellular methodologies. We will evaluate the compound not only against a panel of related kinases but also against representative G-protein coupled receptors (GPCRs), namely the Dopamine D2 and Serotonin 5-HT2A receptors, which are plausible off-targets due to the presence of the piperidine moiety.
Part 1: Biochemical Selectivity Profiling
The initial and most fundamental step in evaluating selectivity is to determine the compound's inhibitory activity against a panel of purified enzymes in a controlled, in vitro setting. This allows for a direct comparison of potency against the primary target versus a range of potential off-targets.
Kinase Panel Screening: A Radiometric Approach
To quantify the inhibitory activity of 1-(5-(trifluoromethyl)pyridin-2-yl)piperidin-3-amine against Kinase X and a panel of other kinases, a radiometric assay is a robust and highly sensitive method.[3][4] This assay directly measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a specific peptide substrate by the kinase.[5][6]
-
Radiolabeling: The use of [γ-³²P]ATP provides a direct and unambiguous signal of kinase activity, minimizing interference from compound autofluorescence or light scattering that can affect other assay formats.
-
P81 Phosphocellulose Paper: This paper has a high affinity for phosphorylated peptides, allowing for the efficient separation of the radiolabeled product from the unreacted [γ-³²P]ATP.[5][7]
-
ATP Concentration: The concentration of ATP is typically set at or near the Michaelis-Menten constant (Km) for each kinase. This ensures that the assay is sensitive to competitive inhibitors.[8]
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 1-(5-(trifluoromethyl)pyridin-2-yl)piperidin-3-amine in a suitable buffer (e.g., kinase buffer with 1% DMSO).
-
Reaction Setup: In a 96-well plate, add 5 µL of the diluted compound or vehicle control to each well.
-
Kinase Addition: Add 10 µL of the respective kinase solution (e.g., Kinase X, PKA, CDK2, EGFR) to the wells and incubate for 10 minutes at 30°C to allow for compound binding.
-
Reaction Initiation: Start the kinase reaction by adding 10 µL of a master mix containing the specific peptide substrate and [γ-³²P]ATP (at the Km for each kinase).
-
Incubation: Incubate the plate at 30°C for 30-60 minutes, ensuring the reaction remains in the linear range.
-
Reaction Termination: Stop the reaction by spotting 20 µL of the reaction mixture onto P81 phosphocellulose paper.
-
Washing: Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Dry the paper and measure the incorporated radioactivity using a scintillation counter.[3]
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
GPCR Off-Target Screening: Radioligand Binding Assay
To assess the potential for off-target effects at GPCRs, a competitive radioligand binding assay is the gold standard.[9] This assay measures the ability of the test compound to displace a known radiolabeled ligand from its receptor. We will focus on the Dopamine D2 and Serotonin 5-HT2A receptors.
-
Receptor Source: Using cell membranes from HEK293 or CHO cells stably expressing the human receptor of interest ensures a high concentration of the target and a clean system for binding analysis.[10][11]
-
Radioligand Selection: A high-affinity, selective radioligand (e.g., [³H]Spiperone for D2 receptors, [³H]Ketanserin for 5-HT2A receptors) is crucial for a sensitive assay.[10][12]
-
Non-specific Binding: Defining non-specific binding with a high concentration of an unlabeled competitor (e.g., (+)-butaclamol for D2) is essential for accurate calculation of specific binding.[9]
-
Membrane Preparation: Thaw cell membranes expressing either the human Dopamine D2 or 5-HT2A receptor on ice and resuspend in assay buffer.[10]
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, radioligand, and membrane suspension.
-
Non-specific Binding: A high concentration of a known unlabeled ligand (e.g., 10 µM (+)-butaclamol), radioligand, and membrane suspension.
-
Competitive Binding: Serial dilutions of 1-(5-(trifluoromethyl)pyridin-2-yl)piperidin-3-amine, radioligand, and membrane suspension.
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature to reach binding equilibrium.
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.[10]
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the Ki (inhibitory constant).
Part 2: Cellular Target Engagement
While biochemical assays are essential for determining direct inhibitory activity, they do not confirm that a compound can reach and bind to its target in the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to verify this target engagement.[13][14]
The principle of CETSA is based on ligand-induced thermal stabilization of the target protein.[15] When a compound binds to its target protein, the resulting complex is often more resistant to thermal denaturation.
-
Intact Cells: Performing the assay in intact cells provides a more physiologically relevant context, accounting for cell permeability and intracellular compound concentrations.
-
Western Blotting: This technique allows for the specific detection and quantification of the soluble fraction of the target protein after heat treatment.
-
Isothermal Dose-Response: Performing the assay at a fixed temperature with varying compound concentrations can provide an EC₅₀ for target engagement.
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., MCF-7) to ~80% confluency. Treat the cells with 1-(5-(trifluoromethyl)pyridin-2-yl)piperidin-3-amine (e.g., at 10 µM) or a vehicle control (DMSO) for 1 hour at 37°C.[13]
-
Heat Challenge: Harvest the cells and resuspend them in a buffer. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler.[13]
-
Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Separation of Soluble Proteins: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins. Collect the supernatant, which contains the soluble protein fraction.[13]
-
Western Blot Analysis: Normalize the protein concentration of all samples. Perform SDS-PAGE and Western blotting using a specific antibody against the target protein (Kinase X).
-
Data Analysis: Quantify the band intensities for each temperature point. Normalize the intensities to the 37°C sample. Plot the percentage of soluble protein against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target engagement.
Part 3: Data Interpretation and Signaling Context
A comprehensive selectivity profile is built by integrating the data from all assays.
Quantitative Data Summary
The results from the biochemical assays can be summarized in a table for easy comparison.
Table 1: Hypothetical Biochemical Selectivity Profile
| Target | Assay Type | IC₅₀ / Kᵢ (nM) |
|---|---|---|
| Kinase X (Primary Target) | Radiometric | 15 |
| Kinase A | Radiometric | 850 |
| Kinase B | Radiometric | >10,000 |
| Kinase C | Radiometric | 1,200 |
| Kinase D (Tyrosine Kinase) | Radiometric | >10,000 |
| Dopamine D2 Receptor | Radioligand Binding | 5,300 |
| Serotonin 5-HT2A Receptor | Radioligand Binding | 7,800 |
Table 2: Hypothetical Cellular Target Engagement Data (CETSA)
| Treatment | Melting Temperature (Tₘ) of Kinase X | Thermal Shift (ΔTₘ) |
|---|---|---|
| Vehicle (DMSO) | 52.1 °C | - |
| Compound (10 µM) | 58.6 °C | +6.5 °C |
From this hypothetical data, we can conclude that 1-(5-(trifluoromethyl)pyridin-2-yl)piperidin-3-amine is a potent inhibitor of Kinase X with an IC₅₀ of 15 nM. It displays good selectivity against the tested kinases and GPCRs, with at least a 50-fold window between its primary target and the most potent off-target (Kinase A). The significant thermal shift observed in the CETSA experiment confirms that the compound engages Kinase X within a cellular context.
Signaling Pathway Context
Understanding the role of the primary target in a signaling pathway is crucial for predicting the functional consequences of its inhibition.
This hypothetical pathway illustrates that selective inhibition of Kinase X by our compound would block the phosphorylation of its downstream substrate, thereby preventing the activation of transcription factors responsible for cell proliferation and survival. This provides a clear rationale for its potential therapeutic application in oncology.
Conclusion
This guide has outlined a rigorous, multi-step process for evaluating the selectivity of 1-(5-(trifluoromethyl)pyridin-2-yl)piperidin-3-amine. By combining in vitro biochemical assays against a broad panel of potential targets with cellular assays to confirm target engagement, researchers can build a comprehensive and reliable selectivity profile. This detailed characterization is an indispensable step in the progression of any compound from a promising hit to a viable drug candidate, ensuring both efficacy and safety.
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A Comparative Guide to Assessing the Therapeutic Window of 1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-amine, a Novel CDK9 Inhibitor for Relapsed/Refractory Multiple Myeloma
Editorial Note: The compound 1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-amine is a novel investigational molecule not yet extensively characterized in public literature. This guide, therefore, presents a prospective framework for its evaluation. We will refer to it as Cmpd-X . The experimental data presented for Cmpd-X is hypothetical but scientifically plausible, designed to illustrate the rigorous process of defining a therapeutic window. This assessment is contextualized within the treatment landscape of relapsed/refractory multiple myeloma (RRMM), comparing Cmpd-X to established agents with distinct mechanisms of action.
Introduction: The Critical Pursuit of a Favorable Therapeutic Window
In oncology drug development, the ultimate goal is to eradicate malignant cells while sparing healthy tissue. This balance is quantified by the therapeutic window, a range of drug dosages that maximizes efficacy without causing unacceptable toxicity.[1] A narrow therapeutic window can lead to a high incidence of dose-limiting toxicities (DLTs), complicating patient management and potentially halting an otherwise promising therapeutic. Conversely, a wide therapeutic window allows for more flexible dosing and a greater margin of safety.[2]
This guide provides a comprehensive framework for defining the therapeutic window of Cmpd-X, a novel small molecule inhibitor. Based on its structural motifs, including a trifluoromethylpyridine moiety often found in kinase inhibitors, we postulate its mechanism of action (MoA) as the inhibition of Cyclin-Dependent Kinase 9 (CDK9).[3][4] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which is critical for the transcription of short-lived anti-apoptotic proteins and oncogenes, such as MYC and MCL-1, that are frequently overexpressed in multiple myeloma.[5][6] By inhibiting CDK9, Cmpd-X is hypothesized to induce apoptosis in malignant plasma cells.[7]
We will outline the essential preclinical experiments required to establish this window, from initial in vitro potency and cytotoxicity screening to in vivo tolerability and efficacy studies. To ground this assessment in the current clinical context, we will compare the hypothetical profile of Cmpd-X against three mechanistically distinct agents used in RRMM:
-
Pomalidomide: An immunomodulatory agent (IMiD) that works by modulating the cereblon E3 ubiquitin ligase complex.[8]
-
Panobinostat: A pan-histone deacetylase (HDAC) inhibitor that induces cell cycle arrest and apoptosis in tumor cells.[9][10]
-
Dexamethasone: A synthetic corticosteroid with direct anti-myeloma activity and a role in almost all combination therapies.[11][12]
Conceptual Framework: Defining the Therapeutic Window
The therapeutic window is conceptually bordered by the minimum effective dose (MED) and the maximum tolerated dose (MTD).[13] The ratio between the toxic and effective doses is known as the Therapeutic Index (TI), a key metric in drug safety assessment. A higher TI is generally preferable.[1]
Caption: The relationship between drug dose, efficacy, and toxicity.
Experimental Workflow for Therapeutic Window Assessment
A logical, phased approach is crucial for efficiently characterizing a novel compound. The workflow below outlines the key decision-making stages, from initial cell-based assays to complex in vivo models. This systematic process ensures that a comprehensive dataset is built to support the selection of a safe and effective starting dose for first-in-human studies.[14]
Caption: A multi-phase workflow for preclinical therapeutic window assessment.
Comparative Analysis: Cmpd-X vs. Standard-of-Care Agents
Postulated Mechanism of Action: Cmpd-X as a CDK9 Inhibitor
CDK9, complexed with Cyclin T, phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), a critical step for transcriptional elongation.[15] In multiple myeloma, cancer cells are highly dependent on the continuous transcription of key survival proteins. By inhibiting CDK9, Cmpd-X is expected to cause a global transcriptional shutdown of these factors, leading to potent apoptosis.
Caption: Postulated mechanism of action for Cmpd-X via CDK9 inhibition.
In Vitro Potency and Selectivity
The first step is to determine the concentration at which Cmpd-X inhibits myeloma cell growth (IC50) and compare this to its effect on healthy, non-cancerous cells, such as peripheral blood mononuclear cells (PBMCs). The ratio of these values gives the Selectivity Index (SI), an early indicator of the therapeutic window.
Table 1: Comparative In Vitro Potency and Selectivity
| Compound | Primary Target | Myeloma Cell Line (MM.1S) IC50 | Normal PBMCs CC50 | Selectivity Index (SI = CC50/IC50) |
|---|---|---|---|---|
| Cmpd-X (Hypothetical) | CDK9 | 30 nM | 1,500 nM | 50 |
| Pomalidomide[8] | Cereblon (CRBN) | 50 nM | >10,000 nM | >200 |
| Panobinostat[16] | Pan-HDAC | 15 nM | >5,000 nM | >333 |
| Dexamethasone[17] | Glucocorticoid Receptor | 200 nM | >10,000 nM | >50 |
Data for comparator agents are representative values from published literature. Cmpd-X data is hypothetical.
Interpretation: The hypothetical data show Cmpd-X has potent anti-myeloma activity. Its selectivity index of 50, while lower than the comparators, is still promising and warrants progression to in vivo studies. The high SI for Pomalidomide and Panobinostat reflects their more targeted mechanisms, which exploit unique cancer cell dependencies.[16][]
In Vivo Tolerability and Efficacy
The Maximum Tolerated Dose (MTD) is the highest dose that can be administered without causing unacceptable side effects.[19] This is determined in animal models (e.g., mice) and is a critical parameter for designing efficacy studies and predicting the starting dose for human trials.[20] Efficacy is then assessed in a tumor xenograft model, where human myeloma cells are implanted in immunocompromised mice.
Table 2: Comparative In Vivo Preclinical Profile
| Compound | Dosing Route & Schedule (Mouse) | MTD (mg/kg) | Efficacious Dose (mg/kg) in MM.1S Xenograft | Preclinical Therapeutic Index (TI = MTD/ED) |
|---|---|---|---|---|
| Cmpd-X (Hypothetical) | Oral, Daily | 75 | 25 | 3.0 |
| Pomalidomide | Oral, Daily | >200 | 50 | >4.0 |
| Panobinostat | IP, 3x/week | 20 | 10 | 2.0 |
| Dexamethasone | IP, Daily | 50 | 10 | 5.0 |
Data for comparator agents are representative values from published literature. Cmpd-X data is hypothetical.
Interpretation: Cmpd-X demonstrates a preclinical therapeutic index of 3.0, suggesting a viable, albeit potentially narrow, window between the dose needed for anti-tumor activity and the dose causing toxicity. This TI is comparable to Panobinostat, an approved drug, but narrower than Pomalidomide and Dexamethasone, highlighting the need for careful dose selection and monitoring.[10] Panobinostat's known toxicities, such as thrombocytopenia and gastrointestinal issues, are consistent with its lower TI.[21]
Pharmacokinetic and Pharmacodynamic (PK/PD) Integration
Pharmacokinetics (PK) describes what the body does to the drug (ADME: Absorption, Distribution, Metabolism, Excretion), while pharmacodynamics (PD) describes what the drug does to the body (target engagement and biological effect).[22][23] Integrating these disciplines is essential for defining a therapeutic exposure level.[24][25] By measuring drug concentration in the plasma (PK) and correlating it with a biomarker of target inhibition in the tumor (PD), we can establish the exposure needed to drive efficacy.
Table 3: Comparative PK/PD Profile
| Parameter | Cmpd-X (Hypothetical) | Pomalidomide | Panobinostat | Dexamethasone |
|---|---|---|---|---|
| Bioavailability (Oral) | ~40% | ~90% | ~21%[26] | ~80-90% |
| Plasma Half-life (Human) | ~12 hours | ~7.5 hours | ~37 hours[26] | ~36-54 hours |
| Primary PD Biomarker | ↓ p-RNAPII (Ser2) | ↓ Ikaros/Aiolos[] | ↑ Histone Acetylation[9] | ↓ Serum M-protein[17] |
| Target Cavg for Efficacy | >150 ng/mL | >20 ng/mL | >30 ng/mL | Trough >5 ng/mL |
Data for comparator agents are representative values from published literature. Cmpd-X data is hypothetical.
Interpretation: The hypothetical PK profile of Cmpd-X suggests that a once or twice-daily oral dosing regimen could maintain plasma concentrations above the target efficacious level. The half-life is intermediate compared to the alternatives. The key is to demonstrate that the efficacious average concentration (Cavg) of >150 ng/mL can be safely achieved in patients without exceeding concentrations associated with preclinical toxicity.
Detailed Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (IC50/CC50 Determination)
Objective: To determine the concentration of Cmpd-X that inhibits 50% of cell growth in both cancerous and non-cancerous cells.
-
Cell Plating: Seed MM.1S multiple myeloma cells and freshly isolated human PBMCs into separate 96-well microplates at a density of 5,000 cells/well in 100 µL of appropriate culture medium.[27] Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of Cmpd-X in DMSO. Perform a serial dilution in culture medium to create a range of concentrations (e.g., 1 nM to 100 µM).
-
Cell Treatment: Add 100 µL of the diluted compound solutions to the appropriate wells. Include a vehicle control (DMSO only) and a positive control (e.g., bortezomib).
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.
-
Viability Assessment: Add 20 µL of a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) to each well.[28]
-
Data Acquisition: After a 10-minute incubation, measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control (100% viability). Plot the normalized values against the log of the compound concentration and fit a four-parameter logistic curve to calculate the IC50 (for MM.1S) and CC50 (for PBMCs) values.
Protocol 2: In Vivo Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of Cmpd-X that can be administered daily for 14 days without causing overt toxicity.[29]
-
Animal Model: Use 6-8 week old female BALB/c mice. Acclimate animals for one week.
-
Dose Formulation: Formulate Cmpd-X in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween-80) for oral gavage.
-
Dose Escalation: Begin with a cohort of 3 mice at a starting dose (e.g., 10 mg/kg). Administer the compound daily via oral gavage.
-
Monitoring: Monitor animals twice daily for clinical signs of toxicity (e.g., lethargy, ruffled fur, ataxia). Record body weight daily. A body weight loss of >20% is typically considered a sign of unacceptable toxicity.[19]
-
Cohort Expansion: If the initial dose is well-tolerated for 5-7 days, escalate the dose in a new cohort of mice (e.g., 25 mg/kg, 50 mg/kg, 75 mg/kg, 100 mg/kg).
-
MTD Determination: The MTD is defined as the highest dose at which no mortality occurs and mean body weight loss does not exceed 20%, with recovery after the dosing period.[14]
-
Pathology: At the end of the study, perform a gross necropsy and collect major organs for histopathological analysis to identify any target organ toxicities.
Conclusion and Future Directions
This guide outlines a rigorous, multi-faceted approach to defining the therapeutic window for the novel investigational CDK9 inhibitor, Cmpd-X. Based on our hypothetical preclinical data, Cmpd-X emerges as a potent anti-myeloma agent with a viable, though potentially narrow, therapeutic window. Its profile suggests it could be a valuable addition to the RRMM treatment arsenal, particularly for patients whose tumors are driven by MYC overexpression.
The comparative analysis reveals that while its in vitro selectivity and in vivo therapeutic index may not be as broad as some established agents like Pomalidomide, it is within a range comparable to other approved targeted therapies such as Panobinostat. The key differentiator for Cmpd-X will be its unique mechanism of action, which may offer efficacy in patient populations resistant to immunomodulatory or epigenetic drugs.[30]
The successful progression of Cmpd-X will depend on meticulously designed Phase I clinical trials that use PK/PD modeling to guide dose escalation, confirming that therapeutic exposures can be safely achieved and maintained.[2] The identification of sensitive patient populations through biomarker discovery will be paramount to maximizing the clinical benefit and solidifying the therapeutic window of this promising new agent.
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Protocols.io. Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line.
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Oncodesign Services. Pharmacokinetics and Pharmacodynamics (PK/PD) Studies in Drug Development.
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National Institutes of Health. Pharmacokinetic—Pharmacodynamic (PKPD) Analysis with Drug Discrimination.
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Sartorius. Protocol IncuCyte® Cytotoxicity Assay.
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Taylor & Francis Online. From mechanism to resistance – changes in the use of dexamethasone in the treatment of multiple myeloma.
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ASH Publications. Dexamethasone dose intensity does not impact outcomes in newly diagnosed multiple myeloma: a secondary SWOG analysis.
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IONTOX. Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy.
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National Institutes of Health. Impact of Dexamethasone Responsiveness on Long Term Outcome in Patients with Newly Diagnosed Multiple Myeloma.
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Cancer Council Australia. Optimal care pathway for people with multiple myeloma.
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Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting.
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Charles River Labs. Maximum tolerable dose (MTD) studies.
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MAC Clinical Research. Pharmacokinetic and Pharmacodynamic Analysis.
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Bio-protocol. In vitro cytotoxicity assay.
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Reaction Biology. Maximum Tolerable Dose Study Services.
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National Institutes of Health. Defining a therapeutic window for the novel TGF-β inhibitor LY2157299 monohydrate based on a pharmacokinetic/pharmacodynamic model.
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1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-amine proper disposal procedures
Standard Operating Procedure: Disposal and Waste Management of 1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-amine
As drug development accelerates, the use of complex fluorinated heterocycles like 1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-amine has become ubiquitous. While this compound is an invaluable building block in medicinal chemistry, its unique structural motifs—a strongly electron-withdrawing trifluoromethyl (-CF₃) group coupled with basic pyridine and piperidine amines—demand rigorous, scientifically grounded disposal protocols.
This guide provides a self-validating, step-by-step operational plan for the safe handling and disposal of this compound, ensuring laboratory safety, environmental responsibility, and regulatory compliance.
Hazard Assessment & Mechanistic Rationale
To manage chemical waste effectively, one must understand the thermodynamic and reactive properties of the molecule. We do not segregate waste arbitrarily; we do so to prevent specific, predictable chemical reactions.
-
The Fluorine Factor (-CF₃): The carbon-fluorine bond is exceptionally strong. Standard, low-temperature incineration is insufficient to break these bonds and can result in the release of highly toxic, corrosive hydrogen fluoride (HF) gas or volatile fluorocarbons[1]. Therefore, any waste containing this compound must be routed to high-temperature commercial incinerators equipped with alkaline scrubbers to safely neutralize HF into inert fluoride salts[1].
-
The Amine Factor (Basic Heterocycles): The primary amine (-NH₂) and the nitrogen atoms within the piperidine and pyridine rings render this molecule basic and nucleophilic. If liquid waste containing this compound is inadvertently mixed with inorganic acid waste (e.g., sulfuric or nitric acid), an aggressive, exothermic acid-base neutralization will occur[2]. This can cause solvent boiling, rapid pressure buildup, and catastrophic carboy rupture.
Waste Stream Compatibility & Quantitative Data
To ensure immediate operational clarity, all compatibility and logistical data are summarized below.
Table 1: Waste Stream Compatibility and Handling Matrix
| Parameter | Solid Waste (Powder/Crystals) | Liquid Waste (Solutions) | Empty Containers |
| Primary Hazard | Toxicity, Dust Inhalation | Flammability, Toxicity | Residual Contamination |
| Compatible Solvents | N/A | DMSO, MeOH, DCM, DMF | MeOH, DCM (for rinsing) |
| Incompatible Streams | Strong Oxidizers | Inorganic Acids (e.g., HCl, HNO₃) | Unrinsed municipal disposal |
| Required PPE | N95/P100 respirator, Nitrile gloves, Lab coat | Splash goggles, Nitrile gloves, Fume hood | Safety glasses, Nitrile gloves |
| Disposal Route | Sealed HDPE container → Incineration | Halogenated Organic Carboy | Triple-rinse → Municipal/Recycle |
Step-by-Step Disposal Methodologies
The following protocols are designed as self-validating systems. By incorporating visual and chemical checks into the workflow, researchers can guarantee safety before moving to the next step.
Protocol A: Solid Waste Management
-
Collection: Using non-sparking spatulas, carefully transfer any unused solid powder or contaminated consumables (e.g., weighing paper, pipette tips) into a chemically resistant, high-density polyethylene (HDPE) container[3].
-
Validation: Ensure the cap is securely threaded. Wipe the exterior of the container with a damp paper towel to remove any microscopic dust.
-
Labeling: Immediately affix a "Hazardous Waste" tag. The label must explicitly state the full chemical name, the CAS number, and note the hazard class as "Fluorinated Organic / Toxic"[3].
-
Storage: Store the container in a designated satellite accumulation area, strictly segregated from strong oxidizers[4].
Protocol B: Liquid Waste (Solutions)
-
Segregation: Verify that the target waste carboy is designated exclusively for Halogenated Organic Waste . Check the carboy's log to ensure no acidic solutions have been introduced[2].
-
Transfer: Operating entirely within a certified chemical fume hood, use a wide-mouth funnel to pour the solution into the carboy.
-
Self-Validation: After transferring, observe the carboy for 60 seconds. Look for phase separation, bubbling, or unexpected temperature increases (using a gloved hand on the exterior). If none occur, the transfer is successful and stable.
-
Documentation: Log the estimated volume and concentration of the amine on the carboy's inventory sheet.
Protocol C: Empty Container Decontamination
Empty containers pose a hidden risk if discarded directly. We employ a mathematical dilution approach via triple-rinsing[3].
-
Triple Rinse: Add a small volume of a highly soluble solvent (e.g., Methanol or Dichloromethane) to the empty container. Cap and invert to wash all interior surfaces. Repeat this process three times[3]. Causality: The first rinse removes ~90% of the residue, the second removes ~9%, and the third removes ~0.9%, rendering the flask functionally decontaminated.
-
Rinsate Disposal: Pour all rinsate from the three washes into the Halogenated Organic Liquid Waste carboy[3].
-
Defacing & Disposal: Once the container is completely dry and visually inspected to be free of residue, use a thick marker to completely deface the original chemical label. The container can now be safely discarded in regular laboratory trash or glass recycling[3].
Operational Workflow Visualization
Workflow for segregation, decontamination, and incineration of fluorinated amine lab waste.
Regulatory Compliance & EPA/RCRA Guidelines
Under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), laboratories are legally obligated to classify their waste accurately[4]. While 1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-amine may not be explicitly listed on the RCRA "P" or "U" lists, its physical properties and the solvents used to dissolve it typically classify it as a Characteristic Hazardous Waste (e.g., ignitable or toxic)[4].
For academic and research institutions, it is highly recommended to manage this waste under the RCRA Subpart K guidelines. Subpart K was specifically designed to address the unique, heterogeneous nature of laboratory waste, allowing qualified personnel to manage time-sensitive chemicals efficiently without the immediate need for a full Treatment, Storage, and Disposal Facility (TSDF) permit for basic in-lab accumulation[5].
References
- Source: tus.ac.
- Source: acs.
- Source: flinnsci.
- Source: acs.
- Safeguarding Your Laboratory: Proper Disposal Procedures for Florfenicol Amine (hydrochloride)
Sources
Personal protective equipment for handling 1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-amine
As a Senior Application Scientist, I recognize that handling specialized fluorinated building blocks like 1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-amine requires moving beyond generic safety data sheets (SDS). This compound is a critical intermediate in the development of advanced therapeutics, including kinase inhibitors and antimicrobial agents[1]. However, its unique molecular architecture presents synergistic hazards that demand rigorous, self-validating operational protocols.
The following guide provides the causality behind the required safety measures and establishes a comprehensive operational workflow to ensure scientific integrity and personnel safety.
Risk Assessment & The Causality of Hazards
To design an effective safety protocol, we must first deconstruct the molecule to understand why it is hazardous. The danger of 1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-amine stems from the combination of two distinct functional groups:
-
The Trifluoromethyl (-CF3) Group: Fluorination significantly increases the lipophilicity (LogP) of the molecule. Highly lipophilic compounds can rapidly bypass the aqueous environment of the skin and penetrate the lipid-rich stratum corneum[2].
-
The Piperidine-3-amine & Pyridine Moieties: These nitrogenous centers are highly basic. When they contact moisture on the skin, eyes, or respiratory tract, they cause immediate localized pH spikes, leading to protein denaturation, severe irritation, and tissue necrosis[3].
The Synergistic Threat: The -CF3 group acts as a highly efficient delivery vehicle, rapidly transporting the corrosive amine payload through the dermal barrier and into systemic circulation. Standard thin nitrile gloves are insufficient to block this transdermal penetration over prolonged exposures[4].
Fig 1: Synergistic toxicity pathway of fluorinated heterocyclic amines.
Quantitative Hazard Profile
| Physicochemical Property | Characteristic | Safety Implication & Required Countermeasure |
| Lipophilicity (LogP) | High | Rapid transdermal absorption. Countermeasure: Double-gloving with heavy butyl rubber outer layer. |
| Basicity (pKa) | ~9.5 - 10.5 | Corrosive to mucous membranes. Countermeasure: Full face shield; acid-neutralizing spill kits on standby. |
| Physical State | Solid (Powder) | High inhalation hazard via aerosolization. Countermeasure: Handle exclusively in an externally exhausted fume hood. |
Personal Protective Equipment (PPE) Matrix
Based on the compound's ability to penetrate tissues and cause chemical burns, standard laboratory attire must be upgraded. The following PPE matrix is mandatory for all handling, weighing, and transfer operations[4],[5].
| Protection Zone | Required Equipment | Scientific Rationale |
| Hands (Primary) | Double-Gloving System: 1. Inner: 4-6 mil Nitrile.2. Outer: Heavy Butyl Rubber or Neoprene. | Nitrile provides dexterity but degrades against lipophilic organics. Butyl rubber provides the necessary chemical breakthrough resistance[4]. |
| Eyes & Face | Chemical splash goggles AND a full plastic face shield. | Protects against basic amine dust aerosolization and violent exothermic splashing during dissolution. |
| Body | Tyvek® chemical-resistant suit or heavy-duty lab coat with a chemical-resistant apron. | Prevents dust accumulation on standard woven cotton clothing, which can trap the chemical against the skin[5]. |
| Respiratory | NIOSH-approved respirator with Organic Vapor (OV) / P100 particulate cartridges. | Required only if weighing outside a certified fume hood or during large-scale spill cleanup. |
Operational Workflow & Handling Protocol
Every protocol must be a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.
Phase 1: Pre-Operational Setup
-
Fume Hood Validation: Turn on the fume hood and verify the continuous monitor reads a face velocity of 80–120 feet per minute (fpm) .
-
Validation: Tape a small Kimwipe to the sash; it must pull inward steadily.
-
-
Static Elimination: Fluorinated powders are highly prone to static charge buildup, which can cause the powder to aerosolize or jump from the spatula. Place an anti-static ionizer fan inside the hood.
-
Spill Kit Staging: Ensure a spill kit containing weak acidic neutralizers (e.g., citric acid powder) and universal absorbent pads is within arm's reach[6].
Phase 2: Weighing and Transfer (Inert Atmosphere Preferred)
-
Container Acclimation: Bring the sealed chemical container to room temperature inside a desiccator to prevent condensation, which can degrade the amine.
-
Weighing: Use a static-free, grounded balance enclosure. Tare a conductive weighing boat (aluminum is preferred over polystyrene to reduce static).
-
Transfer: Use a stainless steel or PTFE-coated spatula. Transfer the powder directly into a reaction vessel equipped with a septum.
-
Validation: Inspect the outer gloves for any white powder residue. If found, immediately swap the outer gloves.
-
Phase 3: Dissolution and Execution
-
Solvent Addition: 1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-amine is highly soluble in polar aprotic solvents (e.g., DMF, DMSO, DCM). Add the solvent slowly via syringe through the septum to contain any potential exotherm.
-
System Purge: Purge the reaction vessel with inert gas (Nitrogen or Argon) to prevent the primary amine from reacting with atmospheric carbon dioxide to form carbamate salts.
Fig 2: Self-validating operational workflow for handling fluorinated amines.
Emergency Response & Waste Management
Exposure Response
-
Dermal Contact: The lipophilic nature of the -CF3 group means time is critical. Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes[7]. Do not apply weak acids to the skin to neutralize the amine, as the resulting exothermic salt formation will worsen the thermal burn. Seek immediate medical attention.
-
Ocular Contact: Flush eyes at the emergency eyewash station for 15 minutes, holding eyelids open. The basicity of the piperidine ring can cause rapid corneal opacity[5].
Decontamination & Disposal
-
Surface Decontamination: Wipe down the balance and fume hood surfaces with a dilute, mildly acidic solution (e.g., 5% acetic acid or citric acid) to neutralize residual free-base amine, followed by a water wipe, and finally an isopropanol wipe.
-
Waste Segregation: Collect all contaminated consumables (weigh boats, Kimwipes, outer gloves) in a designated, clearly labeled "Halogenated Organic Basic Waste" container.
-
Incompatibility Warning: Never mix this waste with strong oxidizing agents or concentrated mineral acids, as violent exothermic reactions and the release of toxic hydrogen fluoride (HF) or nitrogen oxide (NOx) gases can occur[3],[6].
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- 2. Kitamura Electrophilic Fluorination Using HF as a Source of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 6. Laboratory Safety and Chemical Hygiene Plan: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. downloads.ossila.com [downloads.ossila.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
